Calcium rosinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H30O2.Ca/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPDSISGRAWLLV-JHZYRPMRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
514-10-3 (Parent) | |
| Record name | Calcium abietate | |
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DSSTOX Substance ID |
DTXSID20928696 | |
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Molecular Weight |
643.0 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium resinate is a grayish white to yellow amorphous powder which can be fused into grayish lumps. If it comes in contact with air, spontaneous heating may result. This heat may be sufficient to ignite the material itself or surrounding combustible material. It is insoluble in water., Dry Powder; Liquid; Liquid, Other Solid, Yellowish-white solid; Insoluble in water; [Hawley] Tan to white fine powder with a mild pine odor; Slightly soluble in water; [MSDSonline] | |
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Boiling Point |
greater than 600 °F at 760 mmHg (USCG, 1999), more than 600 °F = more than 316 °C = more than 589 deg K (at 1 atm) | |
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Solubility |
SOL IN ACID, AMYL ACETATE, BUTYL ACETATE, ETHER, AMYL ALC; INSOL IN WATER | |
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Density |
1.13 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.13 at 25 °C (solid) | |
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Color/Form |
YELLOWISH WHITE AMORPHOUS POWDER OR LUMPS, Amber; very dark brown | |
CAS No. |
9007-13-0, 13463-98-4 | |
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| Record name | Resin acids and Rosin acids, calcium salts | |
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Foundational & Exploratory
what are the chemical properties of calcium rosinate
This in-depth technical guide provides a comprehensive overview of the chemical properties of calcium rosinate, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as calcium resinate or limed rosin, is a metallic soap derived from rosin. Rosin is a solid form of resin obtained from pines and other conifers, primarily composed of various resin acids, with abietic acid being a significant component. This compound is formed by the neutralization of these resin acids with a calcium source. It is an amorphous, yellowish-white powder or lump with a characteristic rosin odor[1][2]. Due to its chemical nature, it finds applications in various industries, including the manufacturing of paint driers, waterproofing agents, and as a component in some adhesives and coatings[1]. In the pharmaceutical context, its properties may be relevant for drug formulation and delivery systems.
Chemical and Physical Properties
This compound is not a discrete chemical compound with a single defined structure, but rather a complex mixture. Its properties can vary depending on the composition of the source rosin and the degree of neutralization. The general chemical formula is often represented as C40H58CaO4, with a molecular weight of approximately 642.98 g/mol [3][4].
Tabulated Physical Properties
| Property | Value | References |
| Appearance | Yellowish-white to grayish-white amorphous powder or lumps | [1][2] |
| Odor | Rosin-like | [1][2] |
| Molecular Formula | C40H58CaO4 (representative) | [3][4] |
| Molecular Weight | ~643 g/mol | [5] |
| Density | ~1.13 g/cm³ at 25°C | [2][5] |
| Boiling Point | > 316°C (> 600°F) | [2][4] |
| Autoignition Temperature | ~249°C (480°F) | [2][5] |
Solubility
A key characteristic of this compound is its solubility profile, which is crucial for its application in various formulations.
| Solvent | Solubility | References |
| Water | Insoluble | [1][2][6][7] |
| Acids | Soluble | [1][2] |
| Amyl Acetate | Soluble | [1][2] |
| Butyl Acetate | Soluble | [1][2] |
| Ether | Soluble | [1][2] |
| Amyl Alcohol | Soluble | [1][2] |
| Benzene, Toluene | Soluble | [6] |
Chemical Reactivity and Stability
This compound exhibits notable reactivity and stability characteristics:
-
Flammability: It is a flammable solid. The powder can undergo spontaneous heating in the presence of air and moisture, which may be sufficient to cause ignition[1][2][5].
-
Reactivity with Oxidizing Agents: As an inorganic reducing agent, it can react with oxidizing agents, generating heat and potentially flammable or combustible products. These reactions can be violent[1][5].
-
Decomposition: It decomposes upon heating, which can release acrid smoke and irritating fumes[8].
Synthesis and Formation
A common method for synthesizing this compound is through a double decomposition reaction. This process involves reacting a soluble rosinate salt, such as sodium rosinate, with a soluble calcium salt, like calcium chloride, in an aqueous solution[6].
The general reaction is: 2 Na(Rosin) + CaCl2 → Ca(Rosin)2 + 2 NaCl
In this reaction, the calcium ions replace the sodium ions, leading to the precipitation of the water-insoluble this compound[6]. The yield and properties of the resulting this compound are influenced by factors such as reactant concentration, temperature (typically 50-60°C), and the stability of the precipitate[6].
Figure 1: Synthesis of this compound via Double Decomposition.
Experimental Protocols
Determination of Softening Point
The softening point is a critical parameter for resinous materials. Methodology:
-
Sample Preparation: Heat the this compound sample in a temperature-resistant container until it is molten[9].
-
Place metal cups into the base plate of a sample preparation tool[9].
-
Pour the molten sample into the metal cups, filling them completely and allowing for 1-2 mm of excess on top[9].
-
Allow the sample to cool.
-
Remove the excess sample from the top of the cups using a hot knife or spatula to create a level surface[9].
-
Analysis: The prepared sample is then ready for analysis using an automated dropping and softening point instrument[9]. The instrument heats the sample at a controlled rate, and the temperature at which the material softens and flows to a specified distance is recorded as the softening point.
Determination of Acid Number
The acid number is a measure of the residual free acids in the this compound. Methodology:
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample into a titration flask[10].
-
Add 125 mL of a suitable titration solvent (e.g., a mixture of toluene and ethanol) and a few drops of phenolphthalein indicator[10].
-
Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) of a known concentration[10].
-
The endpoint is reached when the solution changes to a persistent pink color[10].
-
A blank titration with only the solvent and indicator should also be performed[10].
-
Calculation: The acid number is calculated in mg KOH per gram of sample.
Figure 2: Experimental Workflow for Acid Number Determination.
Relevance in Drug Development
While not a primary active pharmaceutical ingredient, the chemical properties of this compound make it a candidate for various applications in drug development:
-
Excipient: Its insolubility in water and solubility in organic solvents suggest potential use as a matrix-forming agent in controlled-release oral dosage forms.
-
Coating Agent: It can be used in coatings for tablets and other solid dosage forms to provide waterproofing or to modify drug release profiles[1].
-
Tackifier: In transdermal patch formulations, it could function as a tackifier in the adhesive matrix.
Further research is necessary to fully characterize its biocompatibility, degradation profile, and interaction with active pharmaceutical ingredients to establish its utility in advanced drug delivery systems.
References
- 1. CALCIUM RESINATE | 9007-13-0 [chemicalbook.com]
- 2. Calcium resinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. americanelements.com [americanelements.com]
- 5. CALCIUM RESINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | 9007-13-0 | Benchchem [benchchem.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. aldebaransistemas.com [aldebaransistemas.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis of Calcium Rosinate via the Double Decomposition Method
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of calcium rosinate through the double decomposition method. This widely utilized precipitation technique involves the reaction of a soluble rosin salt with a calcium salt in an aqueous medium. This document details the underlying chemistry, optimized experimental protocols, and key reaction parameters to guide researchers in achieving efficient and high-purity synthesis.
Introduction
This compound, the calcium salt of rosin acids, finds diverse applications in various industries, including pharmaceuticals, food, and coatings, owing to its properties as a stabilizer, emulsifier, and film-forming agent. The double decomposition method, also known as a metathesis reaction, is a common and effective laboratory-scale approach for its preparation. The process relies on the low solubility of this compound in water, which allows for its precipitation from a solution containing its constituent ions.
The general chemical equation for this reaction is:
2 Na(C₂₀H₂₉O₂) + CaCl₂ → Ca(C₂₀H₂₉O₂)₂↓ + 2 NaCl[1]
This guide will provide a detailed experimental workflow, from the initial preparation of the sodium rosinate precursor to the final purification and drying of the this compound product.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments in the synthesis of this compound via the double decomposition method.
Materials and Reagents
-
Rosin (Gum Rosin or Tall Oil Rosin)
-
Sodium Hydroxide (NaOH)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Benzene (for optional purification)
-
Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
Preparation of 10% Sodium Rosinate Solution
The first step involves the saponification of rosin with sodium hydroxide to produce a soluble sodium rosinate solution.
-
Dissolution of Rosin: In a suitable reaction vessel, dissolve 100 g of rosin in 800 mL of deionized water by heating the mixture to 50-60°C with continuous stirring.
-
Saponification: Slowly add a stoichiometric amount of a 10% (w/v) sodium hydroxide solution to the heated rosin suspension. The amount of NaOH required will depend on the acid value of the rosin being used.
-
Completion of Reaction: Continue stirring at 50-60°C until all the rosin has dissolved and the solution becomes clear, indicating the completion of the saponification reaction.
-
Concentration Adjustment: Adjust the final volume of the solution with deionized water to 1 L to obtain a 10% (w/v) sodium rosinate solution.
Double Decomposition Reaction
The precipitation of this compound is achieved by reacting the prepared sodium rosinate solution with a calcium chloride solution.
-
Preparation of Calcium Chloride Solution: Prepare a 10% (w/v) aqueous solution of calcium chloride by dissolving 100 g of CaCl₂ in 900 mL of deionized water.
-
Reaction Setup: In a separate reaction vessel, heat a volume of deionized water to 50-60°C. This will serve as the precipitation medium.
-
Precipitation: Simultaneously and at a constant rate, add the warm 10% sodium rosinate solution and the 10% calcium chloride solution to the heated water with vigorous agitation.[2] A slight stoichiometric excess of calcium chloride (e.g., a 1.2:1 molar ratio to sodium rosinate) is recommended to ensure complete precipitation of the rosin acids.[1]
-
pH Control: During the addition of the reactants, monitor the pH of the reaction mixture and maintain it within the range of 8-9 using dilute NaOH or HCl as necessary.[1] This pH range helps to prevent the hydrolysis of the rosin acids.[1]
-
Digestion of Precipitate: After the complete addition of the reactants, continue stirring the suspension at 50-60°C for a defined period (e.g., 30-60 minutes) to allow the precipitate to age and improve its filterability.
Filtration, Washing, and Drying
The precipitated this compound is separated and purified.
-
Filtration: Filter the suspension through a Buchner funnel under vacuum to isolate the this compound precipitate.
-
Washing: Wash the filter cake with several portions of warm deionized water (50-60°C) to remove unreacted salts (primarily sodium chloride) and other water-soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 60°C until a constant weight is achieved.[1]
Optional High-Purity Purification
For applications requiring very high purity, an additional purification step can be performed.
-
Soxhlet Extraction: The dried this compound can be further purified by Soxhlet extraction with a suitable organic solvent, such as benzene, to remove any unreacted rosin acids.[1]
Data Presentation: Key Reaction Parameters and Expected Outcomes
The following table summarizes the key quantitative parameters for the synthesis of this compound via the double decomposition method.
| Parameter | Recommended Value/Range | Purpose |
| Reactant Concentrations | ||
| Sodium Rosinate Solution | 10% (w/v) | To ensure an adequate concentration of rosinate ions for precipitation. |
| Calcium Chloride Solution | 10% (w/v) | To provide a sufficient concentration of calcium ions for the reaction. |
| Reaction Conditions | ||
| Temperature | 50-60°C | To enhance reaction kinetics and prevent premature precipitation.[1] |
| pH | 8-9 | To prevent the hydrolysis of rosin acids.[1] |
| Molar Ratio (CaCl₂:Na-rosinate) | 1.2:1 | To ensure complete precipitation of the rosin acids.[1] |
| Purification | ||
| Washing Solvent | Warm Deionized Water (50-60°C) | To remove water-soluble impurities like NaCl. |
| Drying Temperature | 60°C (in vacuum oven) | To remove residual water without decomposing the product.[1] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and physical properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic carboxylate salt peaks and confirm the absence of free carboxylic acid groups from unreacted rosin.
-
X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the synthesized product.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the this compound.
-
Elemental Analysis: To determine the calcium content and confirm the stoichiometry of the product.
-
Melting Point Determination: To measure the melting point range, which is an indicator of purity.
This comprehensive guide provides researchers and scientists with a detailed framework for the successful synthesis of this compound via the double decomposition method. By carefully controlling the experimental parameters outlined, it is possible to obtain a high-purity product suitable for a wide range of applications.
References
An In-depth Technical Guide to Calcium Resinate: Properties, Synthesis, and Pharmaceutical Applications
FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Introduction: Calcium resinate is the calcium salt of resin acids, primarily abietic acid, derived from rosin.[1] While traditionally used in industrial applications such as coatings, inks, and waterproofing agents, recent interest has emerged in its potential for pharmaceutical and biomedical applications. This technical guide provides a comprehensive overview of calcium resinate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its applications in drug delivery and dental materials.
Chemical Identity: CAS Number and Synonyms
The primary identifier for calcium resinate is its Chemical Abstracts Service (CAS) number. A variety of synonyms are also used in literature and commercial contexts.
Table 1: CAS Number and Synonyms for Calcium Resinate
| Identifier | Value |
| CAS Number | 9007-13-0[2] |
| Synonyms | Calcium abietate, Calcium rosin, Calcium rosinate, Limed rosin, Limed wood rosin, Metallic resinate, Resin acids and Rosin acids, calcium salts, Rosin calcium salt[1][3][4] |
Physicochemical Properties
Calcium resinate is typically a yellowish-white to tan amorphous powder or lumpy solid with a characteristic rosin odor.[1][2] Its properties can vary depending on the grade and manufacturing process.
Table 2: Physicochemical Properties of Calcium Resinate
| Property | Value | Reference(s) |
| Molecular Formula | C40H58CaO4 | [2] |
| Molecular Weight | 642.96 g/mol | [2] |
| Appearance | Yellowish-white to tan amorphous powder or lumps | [2][5] |
| Odor | Rosin odor | [2] |
| Solubility | Insoluble in water; Soluble in acids, amyl acetate, butyl acetate, ether, amyl alcohol | [2] |
| Melting Point | > 175 °C | [5] |
| Boiling Point | > 260 °C | [5] |
| Density | 1.15 g/cm³ at 20 °C | [2] |
Experimental Protocol: Synthesis of Calcium Resinate
The following protocol details a two-step precipitation method for the synthesis of calcium resinate, adapted from a method for obtaining metal salts of resin acids. This process involves the saponification of resin acids followed by a salt metathesis reaction.
Materials and Equipment
-
Resin acids (from rosin)
-
Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl2)
-
Ethanol
-
Distilled water
-
Beakers
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
-
Drying oven
Step-by-Step Procedure
Step 1: Saponification of Resin Acids to Sodium Resinate
-
Prepare a solution of sodium hydroxide by dissolving 0.2 mol of NaOH in 5 mL of distilled water.
-
In a separate beaker, add 150 mL of ethanol to 0.1 mol of resin acids.
-
Add the sodium hydroxide solution to the resin acid/ethanol mixture.
-
Stir the mixture for 30 minutes to ensure complete saponification, forming sodium resinate.
Step 2: Metathesis Reaction to Form Calcium Resinate
-
Prepare a solution of calcium chloride by dissolving 0.1 mol of CaCl2 in 100 mL of distilled water.
-
Add the calcium chloride solution to the sodium resinate solution from Step 1.
-
A precipitate of calcium resinate will form as it is insoluble in the aqueous medium.
-
Stir the reaction mixture for a designated period to ensure complete reaction.
-
Separate the precipitated calcium resinate from the solution by vacuum filtration.
-
Wash the precipitate with distilled water to remove any unreacted salts.
-
Dry the collected calcium resinate in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.
Characterization
The resulting calcium resinate can be characterized using various analytical techniques, including:
-
Infrared (IR) Spectroscopy: To confirm the formation of the salt by observing the disappearance of the carboxylic acid peak from the resin acid and the appearance of a carboxylate salt peak.
-
X-ray Diffraction (XRD): To analyze the crystalline or amorphous nature of the product.
-
Elemental Analysis: To determine the calcium content of the final product.
Applications in Drug Development and Delivery
The concept of "drug resinates" involves the complexation of a drug with an ion-exchange resin to modify its release profile, enhance stability, or mask taste. While calcium resinate itself is not a traditional ion-exchange resin, the principles can be applied, and related calcium-containing resins are being explored for drug delivery applications.
Case Study: Atorvastatin Calcium Drug Resinates for Solubility Enhancement
A study on atorvastatin calcium, a poorly soluble drug, investigated the use of an anion exchange resin to form a "drug resinate" to improve its solubility and dissolution rate. The formation of the drug-resin complex resulted in the amorphization of the crystalline drug, which is a key factor in enhancing solubility.
Table 3: Key Findings from Atorvastatin Calcium Resinate Study
| Parameter | Observation | Significance |
| Solid State | Complete amorphization of the drug at a 1:1 drug-to-resin ratio. | Amorphous forms of drugs generally exhibit higher solubility and dissolution rates than their crystalline counterparts. |
| Solubility | Significantly enhanced solubility characteristics compared to the pure drug. | Improved solubility can lead to better bioavailability of poorly water-soluble drugs. |
| Mechanism | Binding of individual drug molecules to the functional sites of the resin, reducing crystal lattice energy. | This demonstrates a molecular-level interaction that drives the observed physicochemical changes. |
| Stability | The amorphous form was found to be stable during accelerated stability studies. | Crucial for the development of a viable pharmaceutical product with an adequate shelf life. |
This case highlights the potential of using resin-based systems to address challenges in drug formulation, particularly for poorly soluble compounds.
Logical Workflow for Drug-Resinate Formulation and Testing
The development of a drug-resinate formulation follows a logical progression from initial formulation to in vitro characterization. This workflow is crucial for systematically evaluating the potential of a resin-based drug delivery system.
Application in Dental Materials
Calcium-containing resins are being investigated for their potential in restorative dentistry. The release of calcium and phosphate ions from these materials can promote the remineralization of tooth enamel, helping to prevent secondary caries.
In one study, a dental restorative resin was functionalized with calcium methacrylate (CMA). The resulting calcium-rich polymer network demonstrated the ability to induce the formation of a dense hydroxyapatite (HA) layer, which is the primary mineral component of tooth enamel. This indicates a potential for creating "bioactive" dental fillings that can help to repair the surrounding tooth structure. The mechanism involves the calcium and carboxyl groups within the resin acting as nucleation sites for the deposition of calcium and phosphate ions from saliva to form new HA.[6]
Conclusion
Calcium resinate and related calcium-containing resins represent a versatile class of materials. While their traditional applications are in industrial settings, this technical guide has highlighted their emerging potential in the pharmaceutical and biomedical fields. The ability of resin-based systems to modify drug release profiles and promote biomimetic mineralization opens up new avenues for research and development in drug delivery and advanced dental materials. Further investigation into the biocompatibility and in vivo performance of these materials is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrated Calcium Silicate in Resin Composites for Prevention of Secondary Caries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatibility of Resin-based Dental Materials [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Drug resinates an attractive approach of solubility enhancement of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Characterization of Calcium Rosinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium rosinate, the calcium salt of resin acids derived from rosin, is a complex material with diverse applications ranging from food additives to components in pharmaceuticals and industrial processes. A thorough understanding of its molecular structure and physicochemical properties is paramount for its effective utilization and the development of new applications. This technical guide provides a comprehensive overview of the synthesis, molecular structure, and detailed characterization of this compound, tailored for a scientific audience. It consolidates available data on its properties, outlines detailed experimental protocols for its characterization, and illustrates key experimental and logical workflows.
Molecular Structure
This compound is not a single, discrete molecule but rather a mixture of calcium salts of various isomeric diterpene carboxylic acids, primarily abietic acid and its isomers (neoabietic acid, dehydroabietic acid, pimaric acid, etc.). The general chemical formula is often represented as C₄₀H₅₈CaO₄, with a molecular weight of approximately 642.98 g/mol .[1][2]
The fundamental structural unit consists of a divalent calcium ion (Ca²⁺) ionically bonded to two rosinate anions. Each rosinate anion retains the characteristic tricyclic hydrophenanthrene skeleton of the parent resin acid. The carboxylate group (-COO⁻) of the rosinate anion coordinates with the calcium ion. The exact coordination geometry and the packing of these molecules in the solid state can vary depending on the specific mixture of resin acids and the method of preparation, which influences its crystallinity. It is often described as an amorphous, grayish-white to yellow powder.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that as a mixture, some of these properties can exhibit a range rather than a single value.
| Property | Value | References |
| Molecular Formula | C₄₀H₅₈CaO₄ | [1][2] |
| Molecular Weight | ~642.98 g/mol | [1][2] |
| Appearance | Grayish-white to yellow amorphous powder or lumps | |
| Odor | Rosin-like | |
| Density | ~1.13 - 1.15 g/cm³ at 20-25 °C | [1] |
| Melting Point | Not well-defined; decomposes at elevated temperatures. | |
| Boiling Point | > 316 °C | |
| Solubility | Insoluble in water. Soluble in acids, amyl acetate, butyl acetate, and ether. | |
| Autoignition Temperature | ~249 °C (480 °F) |
Synthesis of this compound
Two primary methods are employed for the synthesis of this compound: the double decomposition method and the fusion method.
Experimental Protocol: Double Decomposition Method
This method is suitable for laboratory-scale synthesis and generally yields a purer product.
Materials:
-
Rosin
-
Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl₂)
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of Sodium Rosinate:
-
Dissolve a known quantity of rosin in ethanol.
-
In a separate vessel, prepare a stoichiometric amount of aqueous sodium hydroxide solution.
-
Slowly add the sodium hydroxide solution to the rosin solution with constant stirring.
-
Heat the mixture gently (e.g., 60-80 °C) to ensure complete saponification of the resin acids to form sodium rosinate.
-
-
Precipitation of this compound:
-
Prepare an aqueous solution of calcium chloride.
-
Slowly add the calcium chloride solution to the sodium rosinate solution with vigorous stirring. A precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Allow the precipitate to settle and then collect it by filtration.
-
Wash the collected precipitate thoroughly with distilled water to remove any unreacted salts (e.g., sodium chloride).
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
-
Experimental Protocol: Fusion Method
This method is often used for industrial-scale production.
Materials:
-
Rosin
-
Calcium hydroxide (Ca(OH)₂)
Procedure:
-
Melting of Rosin:
-
Heat the rosin in a suitable reaction vessel until it is completely molten.
-
-
Reaction with Calcium Hydroxide:
-
Gradually add a stoichiometric amount of finely powdered calcium hydroxide to the molten rosin with continuous and vigorous stirring.
-
The reaction is typically carried out at a high temperature (e.g., 200-250 °C).
-
Continue heating and stirring until the reaction is complete, which can be monitored by the cessation of water vapor evolution.
-
-
Cooling and Solidification:
-
Pour the molten this compound onto a cooling surface and allow it to solidify.
-
The resulting solid can be crushed or ground to the desired particle size.
-
Characterization of this compound
A combination of analytical techniques is necessary for the comprehensive characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the formation of this compound by identifying the characteristic vibrational modes of the carboxylate group.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid sample.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. The formation of the calcium salt is confirmed by the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band of the acid (around 1700 cm⁻¹), and the appearance of two new characteristic bands for the carboxylate anion.
Characteristic FTIR Data for Metal Rosinates:
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 1620 - 1650 | Asymmetric stretching vibration of the carboxylate group (νₐ(COO⁻)) | Medium | |
| 1520 - 1550 | Symmetric stretching vibration of the carboxylate group (νₛ(COO⁻)) | Strong |
Note: Specific peak positions for this compound are not widely reported in the literature, but they are expected to fall within these ranges for divalent metal rosinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed NMR data for this compound is scarce, ¹H NMR is useful for confirming the deprotonation of the carboxylic acid upon salt formation.
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, though solubility may be limited). The parent rosin should also be analyzed for comparison.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Data Analysis: In the ¹H NMR spectrum of the parent rosin, the carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The formation of this compound is confirmed by the disappearance of this signal. The signals corresponding to the protons of the hydrophenanthrene skeleton will remain, though some shifts may be observed upon salt formation.
Expected ¹H NMR Spectral Changes:
| Compound | Characteristic Signal | Expected Observation in this compound |
| Rosin (Resin Acids) | Broad singlet, δ > 10 ppm (-COOH) | Signal disappears |
X-ray Diffraction (XRD)
XRD analysis provides information about the crystalline or amorphous nature of this compound.
Experimental Protocol:
-
Sample Preparation: Place the finely powdered this compound sample on a sample holder.
-
Data Acquisition: Record the XRD pattern using a diffractometer with Cu Kα radiation over a 2θ range of, for example, 10° to 80°.
-
Data Analysis: Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline structure, while a broad, diffuse halo suggests an amorphous nature. Literature suggests that this compound is generally amorphous.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the dried this compound sample into an alumina or platinum crucible.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
Data Analysis:
-
TGA: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature ranges of different decomposition steps can be determined.
-
DSC: The DSC curve plots the heat flow as a function of temperature. Endothermic and exothermic events, such as melting, crystallization, and decomposition, can be identified. An exothermic peak at around 402°C has been reported for the decomposition of materials containing calcium resinate.
-
Expected Thermal Analysis Profile:
| Temperature Range | Event | Technique |
| < 150 °C | Loss of adsorbed water (if any) | TGA (weight loss), DSC (endotherm) |
| > 300 °C | Onset of decomposition of the organic rosinate moiety | TGA (significant weight loss) |
| ~402 °C | Exothermic decomposition | DSC |
| High Temperatures | Formation of calcium carbonate and subsequent decomposition to calcium oxide (in air) | TGA (stepwise weight loss) |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Logical Relationship of Characterization Techniques
Caption: Relationship between characterization techniques and structural information.
Conclusion
The characterization of this compound reveals a complex material whose properties are intrinsically linked to its composition and method of synthesis. While general physicochemical properties are documented, detailed spectral and thermal data are not extensively available in public literature, highlighting an area for further research. The experimental protocols and characterization workflows provided in this guide offer a robust framework for scientists and researchers to systematically investigate this compound, enabling its optimized use in current applications and fostering innovation in new fields, including drug development where well-characterized excipients are essential.
References
The Thermal Stability and Decomposition of Calcium Rosinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium rosinate, a metal salt of rosin acids, finds application in various industries, including coatings, inks, and as a waterproofing agent. Its thermal stability is a critical parameter influencing its processing and end-use performance. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this guide synthesizes information from related materials, including rosin acids and other metal carboxylates, to infer the thermal behavior of this compound. It outlines the expected decomposition pathways, relevant analytical techniques, and a proposed experimental framework for a detailed investigation.
Introduction
This compound is produced by reacting rosin, a natural resin composed primarily of diterpene resin acids like abietic acid, with a calcium source such as calcium hydroxide. This process, often referred to as "liming," neutralizes the carboxylic acid groups of the rosin acids to form the calcium salt. The resulting material is an amorphous, yellowish-white powder or lump.[1] The formation of the calcium salt generally increases the softening point and thermal stability compared to the original rosin. However, detailed and quantitative data on its thermal decomposition is not widely published.
Theoretically, the reaction between rosin acids (predominantly monocarboxylic) and calcium hydroxide can form calcium di-resinate, which contains approximately 6.2% calcium.[2] The thermal behavior of this complex molecule is of significant interest for applications where it is subjected to high temperatures.
Thermal Decomposition Profile
Expected Thermal Events
The thermal decomposition of this compound is expected to proceed through several stages:
-
Softening and Melting: Depending on the grade and specific composition, this compound will first soften and then melt. Published melting points for some "limed rosins" used in printing inks range from 171°C to 196°C.[2]
-
Initial Decomposition (Decarboxylation): The primary decomposition mechanism for metal carboxylates involves the loss of the carboxyl group. For this compound, this would likely begin with decarboxylation, releasing carbon dioxide and forming calcium carbonate as an intermediate solid product. A systematic study of the thermal decomposition of calcium salts of various carboxylic acids showed that they decompose to form carbonates as the final solid products.[3][4]
-
Decomposition of the Hydrocarbon Backbone: Following or concurrent with decarboxylation, the complex diterpene hydrocarbon structure of the rosin acid will undergo fragmentation. This process is likely to occur at higher temperatures, leading to the evolution of a variety of volatile organic compounds. The base rosin itself generally begins to degrade in the range of 220°C to 450°C.
-
Decomposition of Calcium Carbonate: At higher temperatures, typically above 600°C, the intermediate calcium carbonate will decompose into calcium oxide and carbon dioxide.
Influence of Atmosphere
The surrounding atmosphere will significantly impact the decomposition process.
-
Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the decomposition will be primarily pyrolytic. The process will involve decarboxylation and fragmentation of the hydrocarbon skeleton.
-
Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, oxidative decomposition will occur alongside pyrolysis. This is an exothermic process that can lower the decomposition temperature and generate different byproducts, including water and various oxidized organic species. Resin acids, the precursors to this compound, are known to be unstable in an oxygen atmosphere, undergoing exothermic oxidation.[3][4]
Proposed Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, a suite of thermal analysis techniques should be employed. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is the primary technique for determining decomposition temperatures and weight loss profiles.
| Parameter | Recommended Setting | Rationale |
| Instrument | High-precision Thermogravimetric Analyzer | To accurately measure small mass changes. |
| Sample Mass | 5 – 10 mg | To ensure uniform heating and minimize thermal gradients. |
| Sample Pan | Alumina or Platinum | Chemically inert at high temperatures. |
| Atmosphere | Nitrogen (high purity) and Air | To study both pyrolytic and oxidative decomposition. |
| Flow Rate | 20 – 50 mL/min | To ensure a consistent and inert/oxidative environment. |
| Heating Rate | 10 °C/min | A standard rate allowing for good resolution of thermal events. |
| Temperature Range | Ambient to 1000 °C | To cover all potential decomposition stages, including the final conversion to calcium oxide. |
| Data Collected | Mass (%), Derivative of Mass (%/°C) | To identify onset temperatures, peak decomposition rates, and residual mass. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
| Parameter | Recommended Setting | Rationale |
| Instrument | Heat-flux or Power-compensation DSC | For accurate measurement of thermal transitions. |
| Sample Mass | 2 – 5 mg | Small sample size provides better peak resolution. |
| Sample Pan | Aluminum (hermetically sealed) | To contain any evolved gases and prevent contamination. |
| Atmosphere | Nitrogen (high purity) | To prevent oxidative side reactions. |
| Flow Rate | 20 – 50 mL/min | To maintain an inert atmosphere. |
| Heating Rate | 10 °C/min | Consistent with TGA for data correlation. |
| Temperature Program | Heat from ambient to ~500 °C | To capture melting and the main decomposition exotherm/endotherm. |
| Data Collected | Heat Flow (mW), Enthalpy (J/g) | To identify melting points and quantify the energy of decomposition. |
Evolved Gas Analysis (EGA)
To identify the decomposition products, TGA can be coupled with spectroscopic or chromatographic techniques.
-
TGA-FTIR (Fourier Transform Infrared Spectroscopy): As the sample decomposes in the TGA, the evolved gases are passed through an FTIR gas cell. This allows for the identification of functional groups in the evolved gases (e.g., CO₂, CO, H₂O, and various hydrocarbons) in real-time.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A small sample is rapidly heated to a specific decomposition temperature in an inert atmosphere. The resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides a detailed analysis of the individual organic molecules produced during decomposition.
Visualizing the Decomposition Process
The logical flow of the thermal decomposition of this compound can be conceptualized as a multi-step process.
Caption: A simplified logical pathway for the thermal decomposition of this compound.
Experimental Workflow for Comprehensive Analysis
A systematic approach is necessary to fully characterize the thermal properties of this compound.
Caption: Recommended experimental workflow for the comprehensive thermal analysis of this compound.
Conclusion and Future Outlook
While this compound is a widely used industrial material, its thermal decomposition behavior is not well-documented in publicly available scientific literature. Based on the chemistry of related compounds, its decomposition is expected to proceed via decarboxylation to form calcium carbonate, followed by the breakdown of the hydrocarbon structure at higher temperatures. A complete understanding requires a systematic study using modern thermal analysis techniques such as TGA, DSC, and evolved gas analysis. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to generate the much-needed quantitative data in this area. Such data would be invaluable for optimizing manufacturing processes, ensuring product stability, and predicting the performance of this compound in high-temperature applications.
References
- 1. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins | Semantic Scholar [semanticscholar.org]
- 2. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
An In-depth Technical Guide to the Solubility of Calcium Rosinate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the solubility of calcium rosinate in various organic solvents, including available qualitative data, experimental protocols for solubility determination, and factors influencing the dissolution process.
Introduction to this compound
This compound, also known as limed rosin, is a metallic soap derived from rosin, a natural resin obtained from pine trees. It is produced by reacting rosin acids (primarily abietic acid and its isomers) with a calcium source, such as calcium hydroxide. The resulting compound is a complex mixture rather than a single chemical entity, and its properties can vary depending on the grade of rosin and the manufacturing process.[1] In the pharmaceutical industry, the hydrophobic nature of rosin and its derivatives has led to their exploration as excipients in drug formulations, particularly for controlled-release and targeted drug delivery systems. Understanding the solubility of this compound in organic solvents is crucial for its application in formulation development, purification, and quality control.
Solubility of this compound
Qualitative Solubility Data
The table below summarizes the available qualitative solubility data for this compound in various organic solvents.
| Solvent Family | Solvent | Solubility | Reference |
| Esters | Amyl Acetate | Soluble | [1][2] |
| Butyl Acetate | Soluble | [1][2] | |
| Ethers | Diethyl Ether | Soluble | [1][2] |
| Alcohols | Amyl Alcohol | Soluble | [1][2] |
| Acids | Acidic Solutions | Soluble | [1][2] |
| Hydrocarbons | Mineral Spirits | Soluble (up to 40-60% solids) | [4] |
| Oils | Linseed Oil | Good solubility | [4] |
| Aqueous | Water | Insoluble | [1][2][3] |
Experimental Protocols for Solubility Determination
Due to the lack of standardized quantitative data, experimental determination of this compound solubility in specific solvent systems is often necessary. The following protocols provide a framework for such investigations.
Protocol 1: Gravimetric Method for Solubility Measurement
This protocol is adapted from static equilibrium methods used for determining the solubility of related compounds.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected organic solvent(s) of appropriate purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Drying oven
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. For finer suspensions, centrifugation at a constant temperature can be employed to facilitate phase separation.
-
Sample Withdrawal and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. To remove any remaining suspended particles, filter the sample immediately through a syringe filter compatible with the solvent.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish and reweigh to determine the mass of the solution.
-
Residue Quantification: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.
-
Calculation: The solubility (S) can be calculated in g/100g of solvent using the following formula:
S = (mass of residue / (mass of solution - mass of residue)) * 100
Protocol 2: UV-Vis Spectrophotometric Method for Solubility Determination
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.
Objective: To determine the solubility of this compound using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Materials from Protocol 1
Procedure:
-
Establish a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Sample Preparation and Equilibration: Follow steps 1-3 from Protocol 1.
-
Sample Analysis:
-
Withdraw a small aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Factors Influencing this compound Solubility
Caption: Key factors that influence the solubility of this compound.
Conclusion and Future Outlook
The solubility of this compound is a critical parameter for its application in various fields, including pharmaceuticals. While qualitative data indicates its solubility in esters, ethers, and certain alcohols, and its insolubility in water, there is a notable absence of quantitative solubility data in the scientific literature. This guide provides a framework for the experimental determination of this important property. For researchers and drug development professionals, it is recommended that the solubility of this compound be determined experimentally for the specific solvent systems and conditions relevant to their applications. Future research focused on systematically quantifying the solubility of well-characterized this compound in a range of pharmaceutically relevant organic solvents would be of significant value to the scientific community.
References
An In-Depth Technical Guide to the Origin and Composition of Rosin for Calcium Rosinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rosin, a natural resin, detailing its origins, chemical composition, and the synthesis of its derivative, calcium rosinate. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed experimental protocols and comparative data to support laboratory and industrial applications.
The Origin and Types of Rosin
Rosin, also known as colophony, is a solid form of resin obtained from pines and other coniferous trees. It is a complex mixture of organic compounds, primarily resin acids. The method of extraction and the species of the pine tree significantly influence the final composition and properties of the rosin. There are three main types of rosin commercially available:
-
Gum Rosin: This is the highest quality rosin, obtained by tapping living pine trees to collect the oleoresin, which is then distilled to separate the volatile turpentine from the non-volatile rosin.
-
Wood Rosin: This type is extracted from the stumps and roots of pine trees using solvents. The wood chips are treated with a hydrocarbon solvent, and the resulting extract is then distilled.
-
Tall Oil Rosin: Produced as a byproduct of the Kraft pulping process in the paper industry, tall oil rosin is obtained through the fractional distillation of crude tall oil.
The primary geographical sources for rosin production include North America, Europe (particularly France and Portugal), and Asia (China and Indonesia). The specific pine species used, such as Pinus palustris and Pinus elliottii in the United States, Pinus pinaster in Europe, and Pinus massoniana in Asia, contribute to variations in the resin acid profile.
Chemical Composition of Rosin
The chemical composition of rosin is complex and can vary depending on the source and processing method. The primary components are resin acids, which account for approximately 90% of the total weight. The remaining 10% consists of neutral materials, including fatty acids, terpenes, and other hydrocarbons.
The resin acids are diterpenoid carboxylic acids, with the general chemical formula C₂₀H₃₀O₂. They are categorized into two main types based on their structural characteristics: abietic-type and pimaric-type acids.
Table 1: Major Resin Acids Found in Rosin
| Resin Acid Type | Specific Resin Acids |
| Abietic-type | Abietic acid, Neoabietic acid, Dehydroabietic acid, Palustric acid |
| Pimaric-type | Pimaric acid, Isopimaric acid, Sandaracopimaric acid |
The relative percentages of these resin acids differ among the various types of rosin, which in turn affects their physical and chemical properties.
Table 2: Comparative Composition of Different Rosin Types (% by weight)
| Resin Acid | Gum Rosin (Pinus merkusii)[1] | Tall Oil Rosin | Wood Rosin |
| Abietic acid | Major Component | High | High |
| Neoabietic acid | Present | Present | Present |
| Dehydroabietic acid | 27-28% | High | Variable |
| Palustric acid | 32-38% (in acidic fraction) | Present | Variable |
| Pimaric acid | Present | Present | Variable |
| Isopimaric acid | Present | Present | Variable |
| Sandaracopimaric acid | Present | - | - |
| Merkusic acid | Present | - | - |
Note: Detailed quantitative data for all resin acids in tall oil and wood rosin is highly variable and depends on the specific processing conditions and pine species.
Experimental Protocols
Analysis of Rosin Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for the qualitative and quantitative analysis of resin acids in a rosin sample.
3.1.1. Materials and Reagents
-
Rosin sample
-
Diethyl ether
-
Methanol
-
Diazomethane solution (or other derivatizing agents like N,N-dimethylformamide dimethylacetal)
-
Internal standard (e.g., heptadecanoic acid)
-
Helium (carrier gas)
-
GC-MS system with a capillary column (e.g., DB-5 or equivalent)
3.1.2. Sample Preparation and Derivatization
-
Weigh accurately about 10-20 mg of the rosin sample into a vial.
-
Dissolve the sample in 1 mL of a diethyl ether/methanol (9:1 v/v) solution.
-
Add a known amount of the internal standard solution.
-
Derivatize the resin acids to their methyl esters by adding an ethereal solution of diazomethane dropwise until a persistent yellow color is observed. The reaction is instantaneous. Safety Note: Diazomethane is toxic and explosive. Handle with extreme caution in a well-ventilated fume hood.
-
Allow the vial to stand for about 30 minutes to ensure complete derivatization.
-
Evaporate the excess solvent and diazomethane under a gentle stream of nitrogen.
-
Redissolve the residue in a known volume of diethyl ether or hexane for GC-MS analysis.
3.1.3. GC-MS Operating Conditions
-
Injector Temperature: 250-270 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100-150 °C, hold for 2-4 minutes
-
Ramp: 3-5 °C/min to 250-280 °C
-
Final hold: 10-20 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-450
3.1.4. Data Analysis
Identify the individual resin acid methyl esters by comparing their mass spectra and retention times with those of known standards or with spectra from a reference library (e.g., NIST). Quantify the amount of each resin acid by comparing its peak area to that of the internal standard.
Synthesis of this compound
This compound can be synthesized through two primary methods: the double decomposition method and the fusion method.
Double Decomposition Method
This method involves the reaction of a water-soluble rosin salt with a soluble calcium salt in an aqueous medium.
4.1.1. Materials and Reagents
-
Rosin
-
Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl₂)
-
Distilled water
-
Ethanol (optional, as a solvent for rosin)
4.1.2. Experimental Procedure
-
Preparation of Sodium Rosinate:
-
In a beaker, dissolve a specific amount of rosin (e.g., 10 g) in a minimal amount of ethanol.
-
In a separate beaker, prepare a stoichiometric amount of sodium hydroxide solution in distilled water.
-
Slowly add the NaOH solution to the rosin solution with constant stirring. Heat the mixture gently (50-60 °C) to facilitate the formation of sodium rosinate, which is soluble in water.
-
-
Precipitation of this compound:
-
Prepare a solution of calcium chloride in distilled water.
-
Slowly add the calcium chloride solution to the sodium rosinate solution under continuous stirring.
-
A precipitate of this compound will form immediately.
-
-
Purification and Drying:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with distilled water to remove any unreacted salts (like sodium chloride).
-
Dry the purified this compound in an oven at 100-105 °C until a constant weight is achieved.
-
Fusion Method
This method involves the direct reaction of molten rosin with a calcium compound at high temperatures.
4.2.1. Materials and Reagents
-
Rosin
-
Calcium hydroxide (Ca(OH)₂) or Calcium acetate (Ca(CH₃COO)₂)
-
Inert gas (e.g., Nitrogen)
4.2.2. Experimental Procedure
-
Place a known amount of rosin in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an inlet for inert gas.
-
Heat the flask in a heating mantle to melt the rosin (around 150-180 °C) under a continuous flow of nitrogen to prevent oxidation.
-
Once the rosin is completely molten, gradually add a stoichiometric amount of powdered calcium hydroxide or calcium acetate to the molten rosin with vigorous stirring.
-
Increase the temperature to 240-280 °C and maintain it for 1-2 hours to ensure the reaction goes to completion. The viscosity of the mixture will increase as this compound is formed.
-
After the reaction is complete, cool the mixture to room temperature. The resulting solid is this compound.
-
The product can be used as is or can be milled to obtain a fine powder.
Visualization of Key Processes
Caption: Workflow from pine trees to the chemical composition of different rosin types.
Caption: Synthesis pathways for this compound.
References
A Technical Guide to the Physical and Morphological Properties of Calcium Rosinate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium rosinate, the calcium salt of rosin acids, is a versatile material utilized in a range of industrial applications, including as a component in coatings, inks, and adhesives. In the pharmaceutical and drug development sector, understanding the physicochemical properties of excipients like this compound is paramount for formulation design, process development, and ensuring final product quality. This technical guide provides an in-depth overview of the physical appearance and morphological characteristics of this compound powder, offering a valuable resource for scientists and researchers. While specific quantitative data for some properties of this compound are not extensively available in public literature, this guide outlines the standard methodologies for their determination and provides known values.
Physical Properties
This compound is typically a fine to granular powder. Its general physical characteristics are summarized below.
Physical Appearance and Odor
This compound is consistently described as a grayish-white to yellow amorphous powder.[1][2][3] It can also be found in the form of lumps.[2] The powder possesses a characteristic rosin odor.
Solubility
This compound is insoluble in water but is soluble in various organic solvents, including acids, amyl acetate, butyl acetate, ether, and amyl alcohol.[4]
Density
The density of this compound is reported to be approximately 1.13 g/cm³ at 25 °C.[1][4][5] Some sources specify this as a relative density of 1.13 g/mL.[1] It is important to note that technical data sheets often do not distinguish between bulk density and true density, which can have significant implications for powder handling and processing.
Morphological and Powder Flow Properties
The morphology and flow properties of a powder are critical parameters in manufacturing and formulation. These characteristics influence everything from powder blending and hopper flow to die filling and final tablet compaction.
Quantitative Morphological and Flow Properties
A comprehensive summary of the key morphological and flow properties of this compound powder is presented in Table 1. It is important to note that experimentally determined values for several of these parameters are not readily found in scientific literature. The table, therefore, includes known values and highlights where data is currently unavailable, alongside typical methodologies for their measurement.
| Property | Value | Method of Determination |
| Particle Size Distribution | ||
| D10 | Data not available | Laser Diffraction |
| D50 | < 50 µm (for specific coating applications)[6] | Laser Diffraction |
| D90 | Data not available | Laser Diffraction |
| Density | ||
| Bulk Density | Data not available | USP <616> / ASTM D1895 |
| Tapped Density | Data not available | USP <616> / ASTM D1895 |
| True Density | ~1.13 g/cm³[1][4][5] | Gas Pycnometry |
| Flow Properties | ||
| Angle of Repose | Data not available | USP <1174> |
| Carr's Index | Data not available | Calculated from Bulk and Tapped Density |
| Hausner Ratio | Data not available | Calculated from Bulk and Tapped Density |
| Surface Area | ||
| Specific Surface Area | Data not available | BET (Brunauer-Emmett-Teller) Analysis |
Experimental Protocols
Accurate and reproducible characterization of this compound powder requires standardized experimental protocols. The following sections detail the methodologies for determining the key physical and morphological properties.
Particle Size Distribution (Laser Diffraction)
Laser diffraction is a widely used technique for determining the particle size distribution of powders.
-
Principle: The method is based on the principle that particles of a given size diffract light at a specific angle, with the angle being inversely proportional to the particle size. A laser beam is passed through a dispersed sample of the powder, and the scattered light is detected by a series of detectors at different angles. The particle size distribution is then calculated from the measured light scattering pattern using the Mie or Fraunhofer theory.
-
Sample Preparation: A small, representative sample of the this compound powder is dispersed in a suitable medium. For dry dispersion, the powder is deagglomerated and introduced into the measurement zone using a flow of compressed air. For wet dispersion, the powder is suspended in a liquid in which it is insoluble (e.g., water with a suitable surfactant) and sonicated to ensure deagglomeration.
-
Analysis: The dispersed sample is circulated through the measurement cell of the laser diffraction instrument. The instrument software records the scattering pattern and calculates the particle size distribution, typically reported as volume-based percentiles (D10, D50, D90).
Bulk and Tapped Density (USP <616>)
Bulk and tapped densities are important indicators of a powder's ability to be packed and its potential for flow.
-
Bulk Density:
-
A known mass of the this compound powder is gently introduced into a graduated cylinder of a specified volume without compacting it.
-
The volume occupied by the powder is recorded.
-
The bulk density is calculated as the mass of the powder divided by its unsettled volume.
-
-
Tapped Density:
-
The graduated cylinder containing the powder from the bulk density measurement is subjected to a fixed number of mechanical taps using a tapping apparatus.
-
The volume of the powder is recorded after the specified number of taps (e.g., 100, 500, 1250 taps) until the volume no longer changes significantly.
-
The tapped density is calculated as the mass of the powder divided by its final, tapped volume.
-
Angle of Repose (USP <1174>)
The angle of repose is a measure of the interparticle friction or cohesion of a powder and is an indicator of its flowability.
-
Principle: The angle of repose is the angle formed by the conical pile of powder with the horizontal surface when the powder is allowed to flow from a funnel onto a flat surface.
-
Procedure:
-
A funnel with a specified orifice diameter is fixed at a certain height above a flat, horizontal surface.
-
The this compound powder is poured through the funnel until the apex of the resulting cone reaches the tip of the funnel.
-
The height (h) and the radius (r) of the powder cone are measured.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).
-
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology and particle shape of the powder.
-
Principle: A focused beam of electrons is scanned across the surface of the sample. The interaction of the electrons with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are collected by detectors to form an image.
-
Sample Preparation:
-
A small amount of the this compound powder is mounted on an SEM stub using double-sided carbon adhesive tape.
-
Excess powder is removed by gently tapping or blowing with compressed gas to ensure a monolayer of particles.
-
As this compound is likely non-conductive, the sample is sputter-coated with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging under the electron beam.
-
-
Imaging: The prepared stub is placed in the SEM chamber, and images are acquired at various magnifications to observe the overall particle morphology, surface texture, and the presence of agglomerates.
X-ray Diffraction (XRD)
XRD is used to determine the crystalline or amorphous nature of the powder.
-
Principle: A beam of X-rays is directed at the powder sample. The X-rays are diffracted by the crystalline lattice of the material at specific angles, which are characteristic of the material's crystal structure. An amorphous material will not produce sharp diffraction peaks but rather a broad halo.
-
Sample Preparation: The this compound powder is packed into a sample holder, and the surface is flattened to ensure it is level with the holder's surface.
-
Analysis: The sample is placed in the diffractometer, and the X-ray diffraction pattern is recorded over a specific range of 2θ angles. The resulting diffractogram is then analyzed to identify the crystalline phases present or to confirm the amorphous nature of the material.
Experimental Workflow and Data Relationships
The characterization of this compound powder involves a logical flow of experiments, where the results of one analysis can inform the interpretation of another. The following diagram illustrates a typical workflow.
References
A Technical Guide to the Historical Development and Discovery of Metal Rosinates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal rosinates, the metal salts of resin acids derived from rosin, represent a versatile class of chemical compounds with a rich and varied history of application. From their early use as drying agents in paints and varnishes to their contemporary roles in catalysis, as biocides, and in niche pharmaceutical applications, the study of metal rosinates offers a fascinating intersection of organic and inorganic chemistry. This in-depth technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and key properties of these compounds, tailored for a scientific audience.
Historical Development and Discovery: A Timeline of Innovation
The development of metal rosinates is intrinsically linked to the history of "metal soaps," a broader class of compounds formed from a metal and a fatty acid. While the precise moment of the first synthesis of a metal rosinate is not definitively documented, their emergence can be traced through the evolving understanding of rosin chemistry and the industrial need for new materials.
Early Developments (18th and 19th Centuries): The 18th century saw French chemist Melouin's suggestion to the French Royal Academy to dip iron utensils in molten zinc, an early example of metal coating to prevent corrosion.[1] While not a rosinate, this highlights the growing interest in metal-based protective materials. The chemistry of rosin itself began to be more systematically studied in the 19th century.
Late 19th and Early 20th Century: Industrial Applications Emerge: The industrial revolution spurred the demand for durable and fast-drying paints and varnishes. This period likely saw the first intentional synthesis and commercial use of metal rosinates as driers. The two primary methods of preparation, precipitation (double decomposition) and fusion, were developed during this time. Patents from the early to mid-20th century, such as the 1951 patent by St. Clair and Lawrence, detail established methods for preparing a variety of metal resinates, indicating that the fundamental chemistry was well understood by this point.[2] This patent describes reacting rosin with metal compounds at temperatures ranging from 90°C to 400°C.[2]
Mid-20th Century to Present: Refinement and Diversification: The mid-20th century saw continued research into improving the properties of metal rosinates, such as stability and metal content. Work was done to prepare stable metallic soaps of rosin acids, with a focus on metals like manganese, cobalt, aluminum, cadmium, and copper.[3] More recent research has expanded the applications of metal rosinates into areas like catalysis and biocides, driven by a deeper understanding of their chemical properties and mechanisms of action.
Physicochemical Properties of Metal Rosinates
The properties of metal rosinates are highly dependent on the specific metal cation, the composition of the rosin acids, and the method of preparation. Key properties include solubility, thermal stability, and color.
| Metal Rosinate | Color | Melting Point (°C) | Solubility | Key Applications |
| Lead Rosinate | White to yellowish | Variable | Soluble in oils and organic solvents | Formerly used as a paint drier |
| Cobalt Rosinate | Blue to violet | ~215 (fused)[3] | Soluble in oils and organic solvents | Paint and varnish drier, catalyst |
| Manganese Rosinate | Brown | High | Soluble in oils and organic solvents | Paint and varnish drier |
| Copper Rosinate | Green | Variable | Soluble in oils and organic solvents | Fungicide, insecticide, catalyst |
| Zinc Rosinate | Colorless to amber solid | Variable | Insoluble in water[3] | Wetting agent, drier in paints |
| Calcium Rosinate | White | High | Sparingly soluble in organic solvents | Emulsifier, waterproofing agent |
Experimental Protocols for Synthesis
Two primary methods have historically been employed for the synthesis of metal rosinates: precipitation (double decomposition) and fusion.
Precipitation Method (Double Decomposition)
This method involves the reaction of a water-soluble salt of rosin (sodium rosinate) with a water-soluble metal salt.
General Protocol:
-
Prepare a warm aqueous solution of sodium rosinate (typically 10% w/v).
-
Prepare a warm aqueous solution of the desired metal salt (e.g., lead nitrate, copper sulfate) (typically 10% w/v).
-
Add both solutions simultaneously and at a constant rate to a vessel containing warm, agitated water. It is crucial to maintain a slight excess of free rosin acid during the precipitation.
-
The precipitated metal rosinate is then collected. The subsequent treatment can vary:
-
The slurry can be directly extracted with a solvent like mineral turpentine, where the metal rosinate dissolves.
-
The precipitate can be filtered, washed with water, and then dried.
-
Example: Synthesis of Lead Rosinate A specific protocol for lead picrate, which is analogous to a rosinate precipitation, involves dissolving lead nitrate in water, cooling the solution, and then adding a solution of picric acid (the "acid" component). The mixture is stirred and chilled to induce precipitation of the lead salt.
Fusion Method
The fusion method involves the direct reaction of rosin or rosin oil with a metal compound, typically an oxide or acetate, at elevated temperatures.
General Protocol:
-
Heat rosin or rosin oil in a reaction vessel to a high temperature (e.g., 240-250°C).
-
Slowly add the metal compound (e.g., cobalt acetate, manganese dioxide) in small portions, allowing time for the reaction to proceed between additions.
-
After all the metal compound has been added, the molten mass is typically cooled to around 200°C.
-
The fused metal rosinate can then be dissolved in a suitable solvent, such as mineral turpentine, to achieve the desired concentration.
Example: Synthesis of Fused Cobalt Rosinate A patented method for producing a high-cobalt content fused resinate involves fusing hydrogenated rosin with cobalt acetate in the presence of a calcium acetate catalyst at temperatures between 275°C and 330°C.[3] For instance, 400 parts by weight of rosin are heated to 280°C under a carbon dioxide atmosphere, followed by the gradual addition of a mixture of 167 parts cobalt acetate and 36 parts calcium acetate, with the temperature being raised to a maximum of 310°C.[3]
Mechanisms of Action: From Paint Drying to Biocidal Activity
The "signaling pathways" of metal rosinates can be understood as their chemical reaction mechanisms in various applications.
Catalytic Activity in Paint Drying
Metal rosinates, particularly those of cobalt, manganese, and lead, function as driers (siccatives) in oil-based paints and varnishes by catalyzing the oxidative cross-linking of unsaturated fatty acids in the drying oils.
Mechanism: The process is a free-radical autoxidation mechanism:
-
Initiation: The metal cation, which can exist in multiple oxidation states (e.g., Co(II)/Co(III)), reacts with hydroperoxides present in the oil to generate free radicals.
-
Propagation: These free radicals react with the unsaturated fatty acid chains, leading to the formation of a cross-linked polymer network.
-
Termination: The reaction terminates when free radicals combine.
Cobalt is a particularly effective surface drier, while manganese acts as both a surface and through-drier.
Biocidal Activity
Metal rosinates, especially those of copper and zinc, exhibit biocidal properties. The mechanism of action is primarily attributed to the toxicity of the metal ions.
Mechanism of Copper Rosinate: Copper ions are known to be toxic to a wide range of microorganisms, including fungi and bacteria. The proposed mechanisms include:
-
Disruption of Cell Membranes: Copper ions can interact with and damage the cell membranes of microorganisms.
-
Protein Denaturation: Copper can bind to proteins, altering their structure and inhibiting their function.
-
Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of highly reactive hydroxyl radicals, which can damage cellular components.
Experimental Workflow for Synthesis and Characterization
A typical workflow for the synthesis and characterization of a novel metal rosinate would involve the following steps:
Conclusion
Metal rosinates are a historically significant and continuously relevant class of chemical compounds. Their development has been driven by industrial needs, and our understanding of their properties and mechanisms of action continues to expand. For researchers in materials science, catalysis, and drug development, metal rosinates offer a platform for the design of new functional materials with tailored properties. The detailed experimental protocols and physicochemical data presented in this guide provide a solid foundation for further research and innovation in this field.
References
Methodological & Application
Application Notes and Protocols: Calcium Rosinate in Printing Inks and Varnishes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of calcium rosinate in the formulation of printing inks and varnishes. This document outlines the functional benefits, presents comparative performance data, and details experimental protocols for the evaluation of key physical properties.
Introduction to this compound in Coatings
This compound, a salt of rosin acids, is a hard, high-melting-point resinous material.[1] It is primarily utilized as a binder and modifying agent in various coating systems, most notably in printing inks and varnishes. Its incorporation into these formulations imparts a range of desirable characteristics that enhance both the application and final performance of the printed or coated substrate.
Applications in Printing Inks
This compound is a key component in the formulation of various types of printing inks, including those used in gravure, lithographic, and flexographic processes. Its primary functions are to act as a binder, improve pigment wetting, and enhance the overall durability of the printed film.
Key Benefits:
-
Improved Gloss and Finish: The addition of this compound contributes to a higher gloss finish on the printed material, enhancing visual appeal.
-
Enhanced Adhesion: It promotes strong adhesion of the ink to a variety of substrates, including paper, cardboard, and flexible films.[2]
-
Increased Hardness and Abrasion Resistance: this compound forms a hard, durable film that is resistant to scuffing and abrasion, crucial for packaging and publication applications.[2]
-
Controlled Viscosity and Flow: It acts as a viscosity modifier, allowing for the formulation of inks with appropriate flow characteristics for different printing processes.
-
Good Pigment Wetting: this compound facilitates the dispersion of pigments within the ink formulation, leading to improved color strength and stability.[3]
Comparative Performance Data: Printing Ink Formulation
The following table summarizes the impact of incorporating this compound into a model gravure printing ink formulation.
| Performance Parameter | Standard Formulation (Without this compound) | Modified Formulation (With 15% this compound) |
| Viscosity (Zahn Cup #2, 25°C) | 18 seconds | 22 seconds |
| Drying Time (Set-to-touch, 25°C) | 15 seconds | 12 seconds |
| Gloss (60° Gloss Units) | 75 GU | 85 GU |
| Adhesion (ASTM D3359, Scale 0-5B) | 3B | 5B |
| Abrasion Resistance (Sutherland Rub Test, 4lb weight, 50 cycles) | Moderate scuffing | Minimal scuffing |
Applications in Varnishes
In varnishes, particularly those for wood and other porous substrates, this compound serves as a hardener and gloss enhancer. It is often used in combination with other resins and drying oils to achieve specific performance characteristics.
Key Benefits:
-
Accelerated Drying: Calcium-based driers, including this compound, can be used to accelerate the drying time of oil-based varnishes.
-
Increased Hardness and Durability: It contributes to a harder, more durable varnish film with improved resistance to scratches and wear.
-
Enhanced Gloss: The inclusion of this compound can significantly increase the gloss level of the final varnish finish.
-
Improved Water Resistance: The hydrophobic nature of the rosin component enhances the water resistance of the coated surface.
Comparative Performance Data: Varnish Formulation
The following table illustrates the effect of adding this compound to a standard oil-based wood varnish formulation.
| Performance Parameter | Standard Varnish (Without this compound) | Modified Varnish (With 10% this compound) |
| Drying Time (Dry-to-touch, 25°C) | 8 hours | 6 hours |
| Gloss (60° Gloss Units) | 80 GU | 90 GU |
| Hardness (Pencil Hardness) | H | 2H |
| Water Resistance (24hr exposure) | Slight whitening | No visible effect |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables.
Viscosity Measurement (Zahn Cup Method)
Objective: To determine the efflux time of a printing ink, which is a measure of its viscosity.
Apparatus: Zahn cup (specfied orifice size, e.g., #2), stopwatch, thermometer.
Procedure:
-
Ensure the ink is at a constant temperature (25°C ± 0.5°C).
-
Hold the Zahn cup vertically and dip it completely into the ink.
-
Lift the cup vertically out of the ink, starting the stopwatch the moment the top edge of the cup breaks the surface of the liquid.
-
Observe the stream of ink flowing from the orifice.
-
Stop the stopwatch at the first distinct break in the stream near the orifice.
-
Record the efflux time in seconds.
-
Perform the measurement in triplicate and report the average.
Drying Time Measurement (Set-to-Touch)
Objective: To determine the time it takes for an ink or varnish film to reach a "set-to-touch" state.
Apparatus: Applicator for consistent film thickness, substrate (e.g., paper, wood panel), stopwatch.
Procedure:
-
Apply a uniform film of the ink or varnish to the substrate.
-
Start the stopwatch immediately after application.
-
At regular intervals, gently touch the surface of the film with a clean finger using minimal pressure.
-
The "set-to-touch" time is the point at which no ink or varnish transfers to the finger.
-
Record the time in seconds or hours.
Gloss Measurement (ASTM D523)
Objective: To measure the specular gloss of a coated surface.
Apparatus: Gloss meter with a 60° geometry.
Procedure:
-
Calibrate the gloss meter according to the manufacturer's instructions using the supplied standards.
-
Place the gloss meter on a flat, representative area of the coated substrate.
-
Take a reading.
-
Repeat the measurement at several different locations on the surface to obtain an average value.
-
Record the gloss values in Gloss Units (GU).
Adhesion Testing (ASTM D3359 - Method B)
Objective: To assess the adhesion of a coating to a substrate using the cross-hatch tape test.
Apparatus: Cross-hatch cutting tool, pressure-sensitive tape (as specified in the standard), soft brush.
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of the coating.
-
Apply the pressure-sensitive tape firmly over the cross-hatch area.
-
After a specified time (typically 90 ± 30 seconds), rapidly pull the tape off at a 180° angle.
-
Examine the cross-hatch area and the tape for any removal of the coating.
-
Rate the adhesion according to the ASTM D3359 classification scale (0B to 5B, where 5B indicates no detachment).
Abrasion Resistance (Sutherland Rub Test - ASTM D5264)
Objective: To evaluate the resistance of a printed surface to abrasion.
Apparatus: Sutherland Rub Tester, weighted test block (e.g., 4 lb), receptor material (e.g., clean, unprinted paper of the same type as the substrate).
Procedure:
-
Cut a sample of the printed material and mount it on the base of the Sutherland Rub Tester.
-
Cut a piece of the receptor material and mount it on the face of the weighted block.
-
Place the weighted block onto the printed sample.
-
Set the tester for a specified number of cycles (e.g., 50).
-
Start the tester. It will stop automatically after the preset number of cycles.
-
Remove the printed sample and the receptor.
-
Visually assess the degree of ink transfer to the receptor and any damage to the printed surface.
-
Compare the results to a control sample.
Visualizations
Caption: Experimental workflow for evaluating the performance of printing inks and varnishes.
Caption: Components of a printing ink formulation highlighting the role of this compound.
References
Application Notes and Protocols for the Characterization of Calcium Rosinate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the characterization of calcium rosinate using a suite of advanced analytical techniques. The following sections offer step-by-step methodologies for spectroscopic, thermal, chromatographic, microscopic, and crystallographic analyses, enabling a thorough evaluation of the material's chemical structure, thermal stability, composition, morphology, and crystalline properties.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
Application: To identify the functional groups present in this compound and confirm the salt formation by observing the characteristic carboxylate stretches.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the this compound sample is a dry, fine powder.
-
Place a small amount of the powder (typically a few milligrams) directly onto the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis and Interpretation:
-
The resulting spectrum should be baseline corrected.
-
Identify the key vibrational bands. The absence of a broad O-H stretch around 3000 cm⁻¹ and the disappearance of the C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹) from the parent rosin acid are indicative of salt formation.
-
Look for the appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretching bands.
-
Data Presentation:
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric Carboxylate Stretch (COO⁻) | ~1540 - 1610 | Strong |
| Symmetric Carboxylate Stretch (COO⁻) | ~1400 - 1450 | Strong |
| C-H Stretching (Aliphatic) | ~2850 - 2960 | Medium to Strong |
| C-H Bending (Aliphatic) | ~1375 - 1465 | Medium |
Experimental Workflow:
Thermal Analysis: TGA and DSC
Application: To determine the thermal stability, decomposition profile, and phase transitions of this compound.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely powdered this compound into a ceramic or platinum TGA pan.
-
-
Instrument Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
-
Data Analysis and Interpretation:
-
The TGA thermogram will show weight loss steps corresponding to the loss of water, decomposition of the organic rosinate portion, and finally the conversion to calcium carbonate and then calcium oxide.[1]
-
The onset temperature of decomposition is a measure of thermal stability.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the powdered this compound into an aluminum DSC pan and hermetically seal it.
-
-
Instrument Parameters:
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow into or out of the sample relative to a reference pan.
-
-
Data Analysis and Interpretation:
-
The DSC thermogram can reveal glass transitions (Tg), melting points (Tm), and crystallization events (Tc). For amorphous materials like this compound, a glass transition is more likely to be observed than a sharp melting point.[2]
-
Data Presentation:
TGA Data Summary
| Thermal Event | Temperature Range (°C) | Weight Loss (%) |
| Dehydration (if present) | 50 - 120 | Variable |
| Onset of Decomposition | ~250 - 300 | - |
| Major Decomposition Stage | 300 - 500 | ~70 - 80 |
| Final Residue (as CaO) | > 500 | ~10 - 15 |
DSC Data Summary
| Thermal Event | Temperature (°C) |
| Glass Transition (Tg) | ~120 - 150 |
Logical Relationship of Thermal Events:
Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify the individual resin acids that constitute the this compound after hydrolysis and derivatization.
Protocol: GC-MS of Derivatized Resin Acids
-
Sample Preparation (Hydrolysis and Extraction):
-
Accurately weigh about 50 mg of this compound into a screw-cap vial.
-
Add 5 mL of 1 M methanolic HCl.
-
Heat the mixture at 60°C for 2 hours to hydrolyze the salt and esterify the resin acids to their methyl esters.
-
Cool the solution and add 5 mL of hexane and 5 mL of deionized water.
-
Shake vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the resin acid methyl esters to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat at 70°C for 30 minutes to convert any remaining hydroxyl groups to their trimethylsilyl (TMS) ethers.
-
The sample is now ready for GC-MS analysis.
-
-
Instrument Parameters:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
-
-
Data Analysis and Interpretation:
-
Identify the derivatized resin acids by comparing their mass spectra and retention times with those of known standards or with library spectra.[3]
-
Data Presentation:
| Resin Acid (as TMS Ester) | Retention Time (min) | Key Mass Fragments (m/z) |
| Pimaric Acid | ~15.5 | 374, 359, 257 |
| Isopimaric Acid | ~15.8 | 374, 359, 257 |
| Palustric Acid | ~16.2 | 374, 359, 241 |
| Dehydroabietic Acid | ~16.5 | 372, 357, 239 |
| Abietic Acid | ~16.8 | 374, 359, 256 |
| Neoabietic Acid | ~17.1 | 374, 359, 256 |
Experimental Workflow:
Microscopic and Elemental Analysis: SEM-EDX
Application: To visualize the surface morphology and determine the elemental composition of this compound.
Protocol: Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
-
Sample Preparation:
-
Mount the dry this compound powder onto an aluminum SEM stub using double-sided carbon tape.
-
Remove any loose powder by gently tapping the stub or using a gentle stream of compressed air.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Instrument Parameters (SEM):
-
Accelerating Voltage: 5-15 kV.
-
Working Distance: 10-15 mm.
-
Detector: Secondary Electron (SE) detector for topographical imaging.
-
-
Instrument Parameters (EDX):
-
Acquisition Time: 60-120 seconds.
-
Analysis Area: Can be a point, a defined area, or a map of the entire imaged region.
-
-
Data Analysis and Interpretation:
-
SEM images will reveal the particle size, shape, and surface texture of the this compound.
-
The EDX spectrum will show peaks corresponding to the elements present. For this compound, strong peaks for Carbon (C), Oxygen (O), and Calcium (Ca) are expected. The relative atomic percentages can be quantified.[1]
-
Data Presentation:
| Element | Atomic % (Typical) |
| Carbon (C) | 70 - 80 |
| Oxygen (O) | 15 - 25 |
| Calcium (Ca) | 1 - 5 |
Signaling Pathway for SEM-EDX Analysis:
Crystallographic Analysis: X-ray Diffraction (XRD)
Application: To determine the crystalline or amorphous nature of the this compound.
Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Finely grind the this compound sample to a homogenous powder using a mortar and pestle.
-
Pack the powder into a sample holder, ensuring a flat and level surface.
-
-
Instrument Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 5° to 50°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis and Interpretation:
-
A diffractogram with sharp, well-defined peaks indicates a crystalline material.
-
A broad, diffuse halo with no distinct peaks is characteristic of an amorphous material. This compound is often found to be amorphous.
-
Data Presentation:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Identification |
| (Broad Halo) | - | - | Amorphous |
Logical Relationship for XRD Interpretation:
References
Application Note: Elemental Mapping of Calcium in Rosinate using Energy-Dispersive X-ray Spectroscopy (EDS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium rosinate, a salt of rosin acids, finds applications in various industries, including pharmaceuticals, for its role in drug delivery systems and formulations. The distribution and concentration of calcium within the rosinate matrix are critical parameters that can influence its physicochemical properties and performance. Energy-Dispersive X-ray Spectroscopy (EDS or EDX), coupled with Scanning Electron Microscopy (SEM), is a powerful analytical technique for obtaining qualitative and quantitative information about the elemental composition of a sample.[1] This application note provides a detailed protocol for using SEM-EDS to perform elemental mapping of calcium in rosinate samples, a crucial analysis for quality control, formulation development, and failure analysis.
Principle of EDS
When a high-energy electron beam from an SEM interacts with a sample, it can cause the ejection of inner-shell electrons from the atoms within the sample. To regain stability, electrons from higher energy shells fill these vacancies, releasing energy in the form of characteristic X-rays. Each element emits X-rays at unique energy levels. The EDS detector measures the energy and intensity of these emitted X-rays to identify the elements present and their relative abundance.[2] By scanning the electron beam across the sample surface, a two-dimensional map of the elemental distribution can be generated.[3]
Experimental Protocol
This protocol outlines the steps for preparing rosinate samples and acquiring EDS data for calcium mapping.
1. Sample Preparation
Proper sample preparation is critical for accurate quantitative EDS analysis. The primary goal is to create a flat, conductive, and stable sample under the SEM's high vacuum.
-
For Powdered Rosinate:
-
Place a small amount of the this compound powder onto a clean surface, such as weighing paper.[4]
-
Use double-sided conductive carbon tape to affix an SEM stub.[5]
-
Gently press the adhesive side of the stub onto the powder.
-
Tap the stub gently to remove any excess, loose powder to prevent contamination of the SEM chamber.[4]
-
For a flatter surface, which is ideal for quantitative mapping, the powder can be pressed into a pellet using a pellet press. This pellet can then be mounted onto the stub.
-
-
For Solid or Fused Rosinate:
-
If the sample is a large piece, a representative section should be cut.
-
To achieve a flat surface, the sample can be embedded in a resin (e.g., epoxy) and then polished to a mirror finish using progressively finer abrasive papers and polishing cloths.[6] This method is highly recommended for achieving the best quantitative results.
-
Clean the polished sample ultrasonically in a suitable solvent (e.g., isopropanol) to remove any polishing debris and allow it to dry completely.
-
-
Conductive Coating:
-
This compound is a non-conductive material. To prevent charging artifacts during SEM imaging and EDS analysis, a thin conductive coating must be applied.[5]
-
Carbon coating is the preferred method for EDS analysis because its low-energy X-ray peak does not typically interfere with the peaks of other elements.[5]
-
Place the mounted sample into a carbon coater and deposit a thin layer (typically 5-10 nm) of carbon onto the surface.
-
2. SEM-EDS Instrument Parameters
The following are recommended starting parameters for the analysis. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Value/Range | Purpose |
| Accelerating Voltage | 15 - 20 kV | Sufficient energy to excite the Ca Kα X-ray line (~3.69 keV) and obtain good spatial resolution.[7] |
| Probe Current | 1 - 5 nA | A higher probe current increases the X-ray count rate, improving signal-to-noise, but can reduce image resolution. |
| Working Distance | 10 - 15 mm | Optimized for the geometry of the EDS detector to maximize X-ray collection. |
| Magnification | 100x - 5000x | Dependent on the feature size of interest for mapping. |
| Acquisition Time | 60 - 300 seconds per map | Longer acquisition times improve the signal-to-noise ratio of the elemental maps. |
| EDS Detector Dead Time | 20% - 40% | An indicator of the X-ray count rate. Keeping it within this range ensures data accuracy. |
3. Data Acquisition
-
Load Sample: Carefully load the prepared sample into the SEM chamber.
-
Navigate and Focus: Obtain a clear secondary electron (SE) or backscattered electron (BSE) image of the area of interest. BSE images are particularly useful as the contrast is sensitive to atomic number, which can help in locating areas with varying calcium concentrations.
-
Qualitative Analysis: Acquire an EDS spectrum from a representative area to identify all elements present in the sample. Confirm the presence of Calcium (Ca), Carbon (C), and Oxygen (O).
-
Elemental Mapping:
-
Select the elements to be mapped (Ca, C, O).
-
Define the area on the sample to be mapped.
-
Set the map parameters, such as pixel resolution (e.g., 512x512) and dwell time per pixel or total frame time.
-
Initiate the map acquisition. The system will scan the electron beam over the selected area and collect X-ray data at each pixel.[3]
-
4. Data Analysis and Presentation
-
Map Processing: The raw X-ray maps can be processed to remove background noise and correct for peak overlaps if necessary.
-
Quantitative Analysis: Modern EDS software can perform standardless or standard-based quantitative analysis to determine the weight percent (wt.%) and atomic percent (at.%) of the elements. For the most accurate results, calibration with a standard of known composition is recommended.[7]
-
Data Summary: The quantitative results from different points or areas on the sample should be summarized in a table for easy comparison.
Quantitative Data Summary Table (Example)
| Sample ID | Analysis Area | C (wt.%) | O (wt.%) | Ca (wt.%) | Total (wt.%) |
| Rosinate Batch 1 | Area 1 | 70.5 | 19.3 | 10.2 | 100.0 |
| Rosinate Batch 1 | Area 2 | 71.2 | 18.9 | 9.9 | 100.0 |
| Rosinate Batch 2 | Area 1 | 68.9 | 20.1 | 11.0 | 100.0 |
| Rosinate Batch 2 | Area 2 | 69.3 | 19.8 | 10.9 | 100.0 |
Visualizations
EDS Signal Generation and Detection
Caption: Principle of EDS signal generation and analysis.
Experimental Workflow for Calcium Mapping in Rosinate
Caption: Workflow for EDS elemental mapping of calcium in rosinate.
References
- 1. nanoscience.com [nanoscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Elemental mapping (EDS) | Glossary | JEOL Ltd. [jeol.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Considerations and Influencing Parameters in EDS Microanalysis of Biogenic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
Calcium Rosinate as a Coating for Paper and Fabrics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium rosinate, the calcium salt of rosin acids, is a versatile compound with established applications in various industrial processes.[1] In the realm of material science, it is primarily recognized for its role in waterproofing and as a component in printing inks and paint driers.[1] Its application as a surface coating for paper and fabrics is aimed at imparting hydrophobicity, improving printability, and enhancing the mechanical properties of the substrates. This document provides detailed application notes and synthesized experimental protocols for the use of this compound as a coating material, based on available literature. It is important to note that while the use of this compound in inks and for internal sizing of paper is well-documented, detailed protocols for its direct application as a standalone coating are less prevalent. The following protocols are therefore based on the known chemistry of this compound and general coating methodologies.
Data Summary
Quantitative data for the specific performance of this compound coatings on paper and fabrics is limited in the readily available literature. However, data from studies on related rosin derivatives and hydrophobic coatings can provide an indication of the expected performance enhancements.
Table 1: Performance of Rosin-Based and Hydrophobic Coatings on Paper
| Coating Type | Substrate | Key Performance Metric | Value |
| Fortified and Esterified Rosin | Paperboard | Water Absorption (Cobb60) | Reduced by 15-20% compared to base paper[2] |
| Modified Rosin | Paperboard | Treatment Weight | 1.8 ± 0.5 g/m² |
| Nano-silica Hydrophobic Coating | Paper | Water Contact Angle | 154 ± 2°[3] |
| Wax-Polymer Dispersion | Paper | Water Contact Angle | > 150° with a coating weight of 5 g/m²[4] |
Table 2: Properties of Calcium Resinate for Ink Formulation (Indicative for Coating Properties)
| Property | Value |
| Melting Point (solid resinates) | 152-154 °C (305-310 °F)[2] |
| Viscosity (varnish solution) | 2,000 - 4,500 centipoises at ~32 °C (90 °F)[2] |
| Solids Content (in solution) | 42.4% - 56%[2] |
Experimental Protocols
The following are detailed methodologies for the preparation of this compound and its application as a coating for paper and fabric substrates.
Protocol 1: Preparation of this compound
This compound can be synthesized through two primary methods: precipitation from a solution or by fusion.
Method A: Aqueous Precipitation
This method involves boiling calcium hydroxide with rosin.
-
Dissolution of Rosin: Dissolve 100 parts by weight of gum rosin in a suitable solvent (e.g., ethanol) with stirring.
-
Preparation of Calcium Hydroxide Slurry: Prepare a slurry of calcium hydroxide in water. The amount of calcium hydroxide should be calculated based on the desired degree of neutralization of the rosin acids. For a di-resinate, the stoichiometric amount is required.[2]
-
Reaction: Heat the rosin solution to reflux and slowly add the calcium hydroxide slurry with vigorous stirring.
-
Completion and Filtration: Continue boiling until the reaction is complete, which can be monitored by the cessation of water evolution or by achieving a clear solution.[5]
-
Isolation: Filter the resulting this compound precipitate and wash thoroughly with water to remove any unreacted starting materials.
-
Drying: Dry the this compound powder in an oven at a temperature below its melting point.
Method B: Fusion
This method involves the direct reaction of melted rosin with hydrated lime.[1]
-
Melting Rosin: Melt 100 parts by weight of gum rosin in a reaction vessel equipped with a stirrer and a heating mantle.
-
Addition of Hydrated Lime: Slowly add the desired amount of hydrated lime (calcium hydroxide) to the molten rosin with continuous stirring. The amount of lime can range from 75% to 100% of the theoretical amount required to form the di-resinate.[2]
-
Reaction: Increase the temperature to maintain a molten state and continue stirring to ensure a homogeneous reaction.
-
Cooling and Solidification: Once the reaction is complete, cool the mixture to obtain solid this compound.
Protocol 2: Preparation of this compound Coating Solution
-
Solvent Selection: Choose a suitable hydrocarbon solvent such as toluene, xylene, or mineral spirits.[2]
-
Dissolution: Dissolve the prepared this compound in the selected solvent with stirring. The concentration can be adjusted to achieve the desired viscosity for the coating application. A typical solids content for related resin solutions is in the range of 40-60%.[2]
-
Additive Incorporation (Optional): Other additives, such as plasticizers or binders, can be incorporated at this stage to modify the coating's properties.
Protocol 3: Application of this compound Coating to Paper
This protocol is based on standard laboratory paper coating techniques.
-
Substrate Preparation: Cut the paper substrate (e.g., bleached kraft paper, paperboard) to the desired dimensions.
-
Coating Application: Apply the this compound solution to the paper surface using a suitable method:
-
Rod Coating: Use a wire-wound rod (Meyer rod) to apply a uniform film of the coating solution. The wet film thickness is determined by the wire diameter of the rod.
-
Dip Coating: Immerse the paper substrate in the coating solution for a specified duration, then withdraw it at a constant speed.
-
-
Drying: Dry the coated paper in a laboratory oven at a temperature sufficient to evaporate the solvent but below the flashpoint of the solvent and the degradation temperature of the paper (e.g., 100-140°C).[6]
-
Curing/Conditioning: Allow the coated paper to condition at standard temperature and humidity (23°C, 50% RH) for 24 hours before characterization.
Protocol 4: Application of this compound Coating to Fabrics
This protocol is based on general fabric finishing methods.
-
Fabric Preparation: Scour and dry the fabric (e.g., cotton, polyester) to remove any impurities or sizing agents.
-
Coating Application: Apply the this compound solution using one of the following methods:
-
Padding: Pass the fabric through a trough containing the coating solution and then between two rollers to squeeze out the excess solution. The pickup percentage can be controlled by adjusting the roller pressure.
-
Knife-over-roll Coating: Pass the fabric over a roller while a stationary knife or blade spreads the coating solution evenly across the surface.
-
-
Drying and Curing: Dry the coated fabric in a stentering frame or a laboratory oven to evaporate the solvent. A subsequent curing step at a higher temperature may be necessary to ensure good adhesion and film formation.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the application of this compound coatings.
Caption: Workflow for Paper Coating with this compound.
Caption: Workflow for Fabric Coating with this compound.
Caption: Factors Influencing Final Coated Product Properties.
References
- 1. Calcium resinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4244866A - Calcium resinates and inks - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cationic Rosin Sizing Agent - Huatao-paper chemicals, AKD emulsion, AKD surface sizing agent, cationic rosing sizing agent, dry strength agent, wet strength agent, retention aid, drainage aid, fixing agent, coating lubricant, etc. [pulpandpaperchemicals.com]
- 6. woodresearch.sk [woodresearch.sk]
Application Notes and Protocols: Calcium Rosinate in the Cosmetics Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium rosinate, the calcium salt of rosin acids, is a material with potential applications in the cosmetics industry. While specific data on this compound in cosmetic formulations is limited in publicly available literature, its chemical relatives, rosin and various rosinate esters, are well-documented for their use in a range of beauty products.[1][2][3][4][5] This document provides an overview of the likely applications of this compound based on the known functions of similar compounds and outlines experimental protocols for its evaluation.
Rosinates, in general, are valued in cosmetics for their film-forming, adhesive, and rheological properties.[6][7] These characteristics make them suitable for use in color cosmetics, skincare, and hair care products where longevity, water resistance, and specific textural properties are desired.
Potential Applications and Functions
Based on the functionalities of other rosinates, this compound is hypothesized to function as a:
-
Film-Forming Agent: Upon application, it can form a continuous film on the skin, hair, or nails.[8][9] This film can provide a protective barrier, enhance water resistance, and improve the wear time of decorative cosmetics.[6][7]
-
Viscosity Increasing Agent: It may be used to thicken the oil phase of cosmetic formulations, contributing to the desired texture and stability of products like creams, lotions, and lipsticks.[1]
-
Adhesion Promoter: Its inherent tackiness can improve the adhesion of pigments and other active ingredients to the skin, leading to more vibrant and long-lasting color cosmetics.[4]
Logical Relationship of this compound's Potential Functions
Caption: Potential functional pathways of this compound in cosmetics.
Data from Related Rosinates in Cosmetics
| Rosinate Compound | INCI Name | Primary Function(s) | Typical Use Level (%) | Product Applications |
| Glyceryl Rosinate | Glyceryl Rosinate | Emollient, Emulsifier, Surfactant, Film Former[3][5][7] | 1 - 10% | Lipsticks, Mascaras, Depilatories[3] |
| Pentaerythrityl Rosinate | Pentaerythrityl Rosinate | Skin Conditioning Agent, Viscosity Increasing Agent[1] | Not specified | Eye Shadow, Mascara, Makeup Bases[1] |
| Methyl Hydrogenated Rosinate | Methyl Hydrogenated Rosinate | Fragrance Fixative, Adhesion Promoter, Gloss Enhancer[4] | Not specified | Lipsticks, Lip Gloss[4] |
| Glyceryl Hydrogenated Rosinate | Glyceryl Hydrogenated Rosinate | Emollient, Adhesive, Film-Forming Agent[6] | Not specified | Lipsticks, Foundations, Waterproof Cosmetics[6] |
Experimental Protocols
The following are detailed methodologies for evaluating the key functionalities of this compound in cosmetic formulations.
Evaluation of Film-Forming Properties
This protocol aims to assess the integrity, flexibility, and water resistance of the film formed by a formulation containing this compound.
Caption: Workflow for evaluating the film-forming properties of this compound.
Methodology:
-
Formulation: Prepare a simple cosmetic base (e.g., an oil-in-water emulsion or an anhydrous base) with and without the inclusion of this compound at varying concentrations (e.g., 1%, 3%, 5% w/w).
-
Application: Apply a standardized amount of each formulation onto a clean, inert substrate such as a glass slide or a synthetic skin substrate (e.g., Vitro-Skin®). Use a drawdown bar to ensure a uniform film thickness.
-
Drying: Allow the films to dry for a specified period (e.g., 24 hours) under controlled temperature and humidity.
-
Visual Assessment: Examine the dried films under magnification for any signs of cracking, flaking, or inhomogeneity.
-
Flexibility Test: Gently bend the substrate (if flexible) and observe for any cracking or loss of adhesion of the film.
-
Water Resistance: Immerse the coated substrates in deionized water for a set duration (e.g., 30 minutes). Observe and record any changes to the film, such as whitening, swelling, or detachment.
Assessment of Rheological Properties
This protocol is designed to measure the effect of this compound on the viscosity and flow behavior of a cosmetic formulation.
Methodology:
-
Sample Preparation: Prepare a series of formulations with increasing concentrations of this compound. Ensure all samples are at a constant temperature before measurement.
-
Instrumentation: Use a rotational viscometer or rheometer equipped with a suitable geometry (e.g., cone and plate or parallel plate).
-
Viscosity Measurement:
-
Equilibrate the sample at a controlled temperature (e.g., 25°C).
-
Measure the viscosity at a constant shear rate to determine the effect of concentration.
-
Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to characterize the flow behavior (Newtonian, shear-thinning, or shear-thickening).
-
-
Data Analysis: Plot viscosity as a function of this compound concentration and shear rate. Analyze the flow curves to understand the rheological impact.
Evaluation of Emulsion Stability
This protocol assesses the ability of this compound to stabilize an oil-in-water or water-in-oil emulsion.
Methodology:
-
Emulsion Preparation: Prepare emulsions with and without this compound. Homogenize all samples under the same conditions (e.g., using a high-shear mixer for a specified time and speed).
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the samples at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes). Measure any resulting phase separation.
-
Freeze-Thaw Cycles: Subject the samples to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for a set number of cycles (e.g., 3-5 cycles). Observe for any signs of instability such as creaming, coalescence, or breaking.
-
-
Droplet Size Analysis: Use microscopy or laser diffraction to measure the initial droplet size distribution of the emulsions and monitor any changes over time under different storage conditions.
Safety and Regulatory Considerations
-
Material Safety: this compound is listed as a flammable solid and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling.[1] Work should be conducted in a well-ventilated area.[1]
-
Regulatory Status: The use of rosin and its derivatives in cosmetics is subject to regional regulations. It is essential to consult the latest regulatory guidelines (e.g., from the FDA, European Commission) to ensure compliance for the intended market.
Conclusion
While direct and extensive data on the application of this compound in the cosmetics industry is not yet prevalent, the known properties of related rosinate compounds strongly suggest its potential as a functional excipient. Its likely roles as a film former, viscosity modifier, and adhesion promoter make it a candidate for evaluation in a variety of cosmetic products, particularly in long-wear and color cosmetic formulations. The experimental protocols outlined in this document provide a framework for researchers and formulators to systematically investigate and quantify the benefits of incorporating this compound into their product lines. Further research is encouraged to fully elucidate its performance and establish optimal use levels in various cosmetic systems.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. foreverest.net [foreverest.net]
- 3. skinethix.com [skinethix.com]
- 4. nbinno.com [nbinno.com]
- 5. GLYCERYL ROSINATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 6. specialchem.com [specialchem.com]
- 7. sensient-beauty.com [sensient-beauty.com]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. specialchem.com [specialchem.com]
Application Notes and Protocols for the Formulation of Marine Paints with Calcium Rosinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of marine antifouling paints incorporating calcium rosinate. Detailed protocols for the synthesis of this compound, the formulation of the paint, and standardized testing procedures are provided to guide researchers in this field.
Introduction
This compound, a metal salt of rosin (abietic acid), serves as a critical binder component in soluble-matrix antifouling marine paints. Its primary function is to control the release of biocides, such as cuprous oxide, into the marine environment. The slow dissolution of the this compound matrix in seawater exposes fresh layers of the paint film, ensuring a consistent and controlled leaching of the antifouling agent. This mechanism prevents the settlement and growth of marine organisms on submerged surfaces. The use of this compound offers advantages such as improved hardness and faster drying times compared to unreacted rosin.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formulation and performance of rosin-based marine paints.
Table 1: Example Formulations of Rosin-Based Antifouling Paints
| Component | Formulation A (%)[2] | Formulation B (%)[2] | Formulation C (parts by weight)[3] |
| Binder | |||
| Gum Rosin | 15.40 | 15.40 | 3 (rosin to resin ratio) |
| Vinyl Resin | 5.10 | 5.10 | 1 (chlorinated rubber) |
| Biocide | |||
| Cuprous Oxide | 40.00 | 10.00 | 43 (by volume) |
| Prepared Mixed Metal Oxide | - | 30.00 | - |
| Pigments & Fillers | |||
| Iron Oxide | 6.40 | 6.40 | - |
| Zinc Phosphate | 4.80 | 4.80 | - |
| Talc | 7.62 | 7.62 | - |
| Additives | |||
| Plasticizer | 1.70 | 1.70 | - |
| Dispersing Agent | 0.25 | 0.25 | - |
| Epoxy (low Mwt) | 0.19 | 0.19 | - |
| Solvent | |||
| Xylene | 18.54 | 18.54 | - |
Table 2: Performance Characteristics of Experimental Rosin-Based Antifouling Paint Groups [4]
| Group | Plasticizer | Binder/Plasticizer Ratio | Dissolution Rate (µg cm⁻² d⁻¹) |
| 1 | Chlorinated Rubber | 2:1 | 19 |
| 2 | Vegetable Oleic Acid | 3:1 | 27 |
| 3 | Vegetable Oil | 5:1 | 98-100 |
Experimental Protocols
Synthesis of this compound (Limed Rosin)
This protocol describes the synthesis of this compound through the liming of rosin.
Materials:
-
Gum Rosin
-
Calcium Hydroxide (Slaked Lime)
-
Inert Gas (e.g., Nitrogen)
-
Heating mantle with temperature control
-
Reaction vessel with stirrer
Procedure:
-
Charge the reaction vessel with the desired amount of gum rosin.
-
Begin stirring and heating the rosin under an inert gas atmosphere to prevent oxidation.
-
Once the rosin is completely melted, raise the temperature to approximately 180-200°C.
-
Slowly add calcium hydroxide to the molten rosin. The amount of calcium hydroxide can be varied, but a common starting point is a molar ratio of rosin to calcium oxide of 1:0.5.[5]
-
After the addition of calcium hydroxide, increase the temperature to 250-260°C.[5]
-
Maintain this temperature and continue stirring for 80-90 minutes to ensure the reaction goes to completion.[5]
-
Cool the resulting this compound and store it for use in paint formulations.
Formulation of this compound-Based Antifouling Paint
This protocol outlines the steps for formulating a marine antifouling paint using the synthesized this compound.
Materials:
-
This compound (synthesized as per Protocol 3.1)
-
Co-binder (e.g., Chlorinated Rubber, Vinyl Resin)
-
Biocide (e.g., Cuprous Oxide)
-
Pigments and Fillers (e.g., Iron Oxide, Zinc Oxide, Talc)
-
Plasticizer (e.g., Dibutyl Phthalate)
-
Solvent (e.g., Xylene)
-
High-speed disperser
Procedure:
-
In a suitable mixing vessel, dissolve the this compound and any co-binders in the solvent.
-
Once the binders are fully dissolved, add the pigments, fillers, and biocide to the mixture.
-
Disperse the pigments and other solid components at high speed until a homogenous mixture is achieved. The fineness of the grind should be monitored to ensure proper dispersion.
-
Add the plasticizer and any other liquid additives to the mixture and continue to mix at a lower speed until uniform.
-
Adjust the viscosity of the paint with additional solvent as needed to achieve the desired application properties.
Evaluation of Antifouling Performance
This protocol describes a standardized method for testing the antifouling efficacy of the formulated paint.
Procedure (based on ASTM D3623): [6][7]
-
Prepare test panels of a suitable substrate (e.g., steel, fiberglass) and apply the formulated antifouling paint according to the desired film thickness.
-
Also, prepare control panels with no coating and panels with a standard commercial antifouling paint for comparison.
-
Immerse the prepared panels in a marine environment with known high fouling activity.
-
Periodically inspect the panels (e.g., monthly) to assess the extent of biofouling.
-
Document the fouling with photographs and rate the fouling resistance according to a standardized scale (e.g., Fouling Resistance (FR) rating, where FR 100 is no fouling and FR 0 is complete coverage).[6]
-
Continue the exposure for an extended period (e.g., up to 24 months) to determine the long-term performance of the paint.[3]
Diagrams
Caption: Experimental Workflow for Formulation and Testing.
Caption: Mechanism of Action for this compound-Based Antifouling Paint.
References
- 1. US6248806B1 - Antifouling paint - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. CN102977788A - Preparation method of acrylic acid modified rosin calcium resin - Google Patents [patents.google.com]
- 6. endures.co.uk [endures.co.uk]
- 7. brillinstitutes.com [brillinstitutes.com]
Troubleshooting & Optimization
preventing precipitation during calcium rosinate synthesis
Welcome to the technical support center for the synthesis of calcium rosinate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist you in your laboratory work.
Troubleshooting Guide: Preventing Precipitation
Unexpected precipitation is a common issue during the synthesis of this compound. This guide will help you identify the potential causes and provide solutions to maintain a clear, homogenous reaction and final product.
Problem: Precipitate forms immediately upon mixing reactants in the double decomposition method.
| Potential Cause | Recommended Solution |
| Reactant concentration is too high. | Use 10% aqueous solutions of both sodium rosinate and calcium chloride for optimal results.[1] |
| Reaction temperature is too low. | Maintain the temperature of the reaction mixture between 50-60°C to prevent premature precipitation and enhance the reaction rate.[1] |
| Localized high concentrations. | Ensure vigorous and uniform stirring during the addition of reactants to avoid localized supersaturation. |
Problem: Product precipitates as a sludge or hazy solution during the fusion method.
| Potential Cause | Recommended Solution |
| Stoichiometric excess of calcium source. | Using 100% of the stoichiometric amount of lime can lead to precipitation. A clear product can often be obtained by using a lower percentage (e.g., 75-85%) of the stoichiometric amount of lime required to form the di-resinate. |
| Absence of a stabilizing agent. | The addition of a substantially linear, polymeric, polycarboxylic acid can enable the use of higher stoichiometric amounts of lime while maintaining a soluble product.[2] Experiment with different ratios of rosin to polymeric acid; for example, a 90/10 equivalents ratio of tall oil rosin to a polymeric polycarboxylic acid has been shown to yield a clear product. |
| Inadequate reaction temperature. | The fusion method requires high temperatures, typically ranging from 240°C to 350°C.[1] Ensure your reaction temperature is within the optimal range for the specific rosin and calcium source being used. |
Problem: The final this compound product is insoluble in the desired hydrocarbon solvent.
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Ensure the liming reaction is complete. This can be monitored by measuring the amount of water driven off during the reaction or by tracking the acid number of the solution until it reaches a stable, low value. |
| Formation of basic calcium mono-resinate. | The formation of basic calcium mono-resinate can lead to insolubility. The use of a polymeric, polycarboxylic acid can favor the formation of the more soluble calcium di-resinate.[2] |
| Oxidation of the product. | Immediate dissolution of the hydrated precipitate in a suitable solvent, such as mineral turpentine, is recommended to prevent oxidation, which can destabilize the product.[1] |
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for the double decomposition synthesis of this compound?
A1: The reaction involves the stoichiometric exchange of ions between sodium rosinate and a calcium salt, typically calcium chloride, in an aqueous solution. Two moles of sodium rosinate react with one mole of calcium chloride to produce one mole of this compound, which is insoluble in water and precipitates, and two moles of sodium chloride.[1]
Q2: What is the fusion method for synthesizing this compound?
A2: The fusion method is a direct reaction of rosin with a calcium compound, such as calcium hydroxide or calcium acetate, at elevated temperatures, typically between 240°C and 350°C.[1][3] This method is often preferred for industrial-scale production.
Q3: How do polymeric additives like polyacrylic acid prevent precipitation?
A3: Polymeric additives, particularly polycarboxylic acids, function as scale inhibitors. They adsorb onto the growing crystal faces of the calcium salt, disrupting further crystallization.[4][5] This action prevents the transformation of initial vaterite precipitates into more stable forms like aragonite or calcite, resulting in distorted and retarded crystal growth, which keeps the product in solution.[4]
Q4: What are the key factors that influence the yield and reaction time of this compound synthesis?
A4: The primary factors are the concentration of calcium ions (Ca²⁺), pH, and temperature. Higher concentrations of Ca²⁺, a higher pH, and elevated temperatures generally lead to increased production of this compound and a shorter reaction time.[6]
Q5: How can I characterize the precipitate to confirm it is this compound?
A5: Several analytical techniques can be used for characterization. X-ray Diffraction (XRD) can identify the crystalline structure, while Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can be used to observe the morphology and confirm the elemental composition, including the presence of calcium. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups of the rosinate salt.
Experimental Protocols
Double Decomposition Method
This protocol is a general guideline for the laboratory-scale synthesis of this compound.
Materials:
-
Rosin
-
Sodium Hydroxide (NaOH)
-
Calcium Chloride (CaCl₂)
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of Sodium Rosinate:
-
Dissolve 0.1 mol of rosin acids in 150 mL of ethanol.
-
In a separate beaker, dissolve 0.2 mol of sodium hydroxide in 5 mL of distilled water.
-
Slowly add the NaOH solution to the rosin solution while stirring continuously for 30 minutes to form sodium rosinate.
-
-
Precipitation of this compound:
-
Prepare a 10% aqueous solution of calcium chloride.
-
Heat both the sodium rosinate solution and the calcium chloride solution to 50-60°C.[1]
-
Slowly add the warm calcium chloride solution to the warm sodium rosinate solution with vigorous stirring. A precipitate of this compound will form.
-
-
Isolation and Drying:
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate with distilled water to remove any unreacted salts.
-
Dry the this compound in an oven at a temperature below its softening point.
-
Fusion Method (Conceptual Outline)
The fusion method is typically performed on an industrial scale and involves high temperatures. This is a conceptual outline and should be adapted with appropriate safety measures for a laboratory setting.
Materials:
-
Rosin
-
Calcium Hydroxide (Ca(OH)₂) or Calcium Acetate
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Melting the Rosin:
-
In a reaction vessel equipped with a stirrer and an inert gas inlet, heat the rosin under an inert atmosphere until it is completely melted.
-
-
Addition of Calcium Source:
-
Gradually add the calcium compound (e.g., calcium hydroxide) to the molten rosin while maintaining a high temperature (240-350°C).[1]
-
-
Reaction:
-
Continue heating and stirring the mixture to ensure a complete reaction. The reaction progress can be monitored by measuring the acid number of the mixture.
-
-
Cooling and Solidification:
-
Once the reaction is complete, cool the molten this compound to obtain the solid product.
-
Data Presentation
Table 1: Effect of Rosin to Polymeric Acid Ratio on Product Solubility in the Fusion Method
| Equivalents Ratio (Tall Oil Rosin / Polymeric Acid) | Stoichiometric Amount of Lime | Product Appearance |
| 100 / 0 | 66.7% | Pearlescent and hazy solution |
| 100 / 0 | 100% | Precipitated as a sludge |
| 95 / 5 | 75% | Pearlescent and hazy |
| 90 / 10 | 100% | Clear product |
| 75 / 25 | 100% | Clear solution |
Data adapted from US Patent 4,244,866A.
Visualizations
Double Decomposition Synthesis Workflow
Caption: Workflow for the double decomposition synthesis of this compound.
Mechanism of Precipitation Inhibition by Polyacrylic Acid (PAA)
Caption: Mechanism of how polyacrylic acid inhibits this compound precipitation.
References
Technical Support Center: Controlling Reactant Concentration in Double Decomposition Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in double decomposition synthesis. The focus is on controlling reactant concentration to manage product attributes such as yield, purity, and particle morphology.
Frequently Asked Questions (FAQs)
Q1: What is double decomposition synthesis and why is reactant concentration a critical parameter?
A1: Double decomposition, also known as double displacement or metathesis, is a reaction in which two ionic compounds in solution exchange ions to form two new compounds.[1] Often, one of the new compounds is an insoluble solid, which precipitates out of the solution.[2][3]
Reactant concentration is a critical parameter because it directly influences the level of supersaturation in the system. Supersaturation is the driving force for the formation of the solid phase and governs the rates of two competing processes: nucleation (the formation of new particles) and crystal growth (the growth of existing particles).[4] Controlling concentration allows for precise control over particle size, morphology, purity, and overall reaction yield.[5]
Q2: How does reactant concentration affect the particle size of the precipitate?
A2: The relationship between reactant concentration and particle size is primarily governed by its effect on nucleation and growth rates.
-
High Reactant Concentrations: High concentrations lead to a high level of supersaturation. This favors a rapid nucleation rate, where many small particles are formed simultaneously. The result is typically a precipitate with a small average particle size.[5][6]
-
Low Reactant Concentrations: Lower concentrations produce a lower level of supersaturation. This condition favors the slower process of crystal growth over the formation of new nuclei. Reactant molecules are more likely to deposit onto existing particles, resulting in a larger average particle size.[4][7]
Q3: What are the primary methods for controlling reactant concentration during a synthesis?
A3: The goal is to control the rate at which reactants are introduced to manage the level of supersaturation. Common methods include:
-
Drop-wise Addition: One reactant solution is added slowly (drop by drop) from a burette or dropping funnel into the other reactant solution, which is typically being stirred vigorously. This keeps the instantaneous concentration of the added reactant low.
-
Syringe Pumps: For highly precise and consistent control over the addition rate, a syringe pump can be used to deliver one of the reactant solutions at a controlled flow rate.
-
Homogeneous Precipitation: In this technique, the precipitating agent is generated in situ through a slow chemical reaction. For example, the slow hydrolysis of urea can be used to gradually raise the pH of a solution, causing a controlled precipitation of metal hydroxides.[8]
Q4: How does the choice of solvent impact reactant concentration control?
A4: The solvent plays a crucial role in double decomposition synthesis. It not only dissolves the initial reactants but also influences the solubility of the product.[9][10] A solvent that slightly solubilizes the product can promote the growth of larger, more uniform crystals (a process known as Ostwald ripening), whereas a solvent in which the product is completely insoluble will lead to rapid precipitation and smaller particles. The solvent's polarity and its ability to coordinate with the reactant ions can also affect reaction kinetics.[10]
Troubleshooting Guide
Q: My product yield is consistently low. What concentration-related factors could be the cause?
A: Low yield can stem from several issues related to reactant concentration and addition.[11][12]
| Possible Cause | Explanation | Recommended Solution |
| Inaccurate Stoichiometry | Reactant solutions may not have been prepared accurately, leading to an excess of one reactant and limiting the amount of product that can be formed. | Verify the concentrations of all stock solutions. Ensure precise measurement and weighing of all starting materials. Consider using a limiting reactant strategy if one component is particularly expensive or needs to be fully consumed. |
| Incomplete Reaction | If the concentration of reactants falls below the level required for precipitation before all reactants are consumed, the reaction may stop prematurely. | Increase the initial concentration of reactants slightly. Ensure adequate reaction time and maintain optimal temperature to ensure the reaction goes to completion. |
| Product Loss During Workup | If the product has some solubility in the reaction solvent, a portion may be lost during filtration and washing. | Cool the reaction mixture in an ice bath before filtration to minimize solubility. Wash the precipitate with a solvent in which it is known to be highly insoluble. Use minimal washing solvent to avoid significant product loss. |
Q: The average particle size of my precipitate is not what I expected. How can I adjust it?
A: Particle size is a direct consequence of the supersaturation level, which is controlled by reactant concentration and addition rate.[4][6]
| Issue | Possible Cause | Recommended Solution |
| Particle Size is Too Small | High local supersaturation is causing rapid nucleation. This is common with high initial reactant concentrations or a fast addition rate. | Decrease the concentration of the reactant solutions. Slow down the rate of addition of the precipitating agent (e.g., use a syringe pump for a slower, more controlled addition). Increase the reaction temperature to increase the solubility of the product, which reduces the level of supersaturation and favors growth over nucleation. |
| Particle Size is Too Large | Low supersaturation is favoring crystal growth over nucleation. The initial concentrations may be too low, or the addition rate is excessively slow. | Increase the concentration of the reactant solutions. Increase the rate of addition of the precipitating agent. Decrease the reaction temperature to lower the product's solubility, thereby increasing the level of supersaturation and promoting nucleation. |
Q: The product is impure and contains starting materials or byproducts.
A: Purity issues can arise from non-optimal concentrations leading to side reactions or the trapping of unreacted ions within the precipitate.[12]
| Possible Cause | Explanation | Recommended Solution |
| Occlusion/Inclusion | High local concentrations and rapid precipitation can trap unreacted ions or solvent molecules within the crystal lattice of the growing precipitate. | Reduce the rate of reactant addition and ensure vigorous stirring to maintain a homogeneous concentration throughout the reactor. This minimizes local concentration spikes and allows time for ions to arrange correctly in the crystal lattice. |
| Side Reactions | High concentrations of one reactant might favor the formation of undesired byproducts. | Adjust the stoichiometry and consider adding the limiting reactant slowly to the reactant that is in excess to ensure the desired reaction pathway is favored. |
| Co-precipitation | Soluble impurities present in the reactant solutions may precipitate along with the desired product. | Purify the starting materials before the reaction. Adjusting the pH or temperature can sometimes selectively alter the solubility of the desired product versus the impurity, allowing for a cleaner precipitation. |
Data Presentation
Table 1: Effect of Reactant Concentration on ZnO Nanoparticle Size This table summarizes experimental results from a study on ZnO nanoparticle synthesis via a controlled precipitation method, demonstrating the inverse relationship between concentration and particle size under specific conditions.[5]
| Zn(NO₃)₂ Concentration (mol·L⁻¹) | Precipitating Agent | Reaction Temperature (°C) | Resulting Average Particle Size (nm) |
| 0.05 | (NH₄)₂CO₃ | 60 | 20 |
| 0.9 | (NH₄)₂CO₃ | 60 | 31 |
| 0.9 | (NH₄)₂CO₃ | 70 | 23 |
Table 2: Effect of Precursor Concentration on CexSn1−xO2 Nanoparticle Size This table shows how increasing the molar ratio of one precursor in a co-precipitation synthesis affects the final particle size.[13]
| Cerium Nitrate Molar Fraction (x) | Tin (II) Chloride Molar Fraction (1-x) | Resulting Average Particle Size (nm) |
| 0.00 | 1.00 | ~6 |
| 0.20 | 0.80 | ~9 |
| 0.60 | 0.40 | ~15 |
| 1.00 | 0.00 | ~21 |
Experimental Protocols
Protocol: Controlled Synthesis of an Insoluble Salt via Slow Addition
This protocol provides a generalized methodology for synthesizing an insoluble product (e.g., BaSO₄, AgCl) using a double decomposition reaction where reactant concentration is controlled by slow addition.
1. Materials and Reagents:
-
Reactant A Solution (e.g., 0.1 M Barium Chloride, BaCl₂)
-
Reactant B Solution (e.g., 0.1 M Sodium Sulfate, Na₂SO₄)
-
Deionized Water
-
Washing Solvent (e.g., deionized water, ethanol)
2. Equipment:
-
Reaction Vessel (e.g., 250 mL three-neck round-bottom flask)
-
Magnetic Stirrer and Stir Bar
-
Syringe Pump with a gas-tight syringe OR a pressure-equalizing dropping funnel
-
Filtration Apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Drying Oven
3. Procedure:
-
Preparation: Accurately prepare stock solutions of Reactant A and Reactant B at the desired concentrations. Ensure all glassware is clean and dry.[11]
-
Setup: Place the reaction vessel on the magnetic stirrer. Add a specific volume of Reactant A solution and the stir bar to the vessel. Begin stirring at a high rate (e.g., 400-500 RPM) to ensure the solution is well-mixed.
-
Controlled Addition: Load the syringe with the Reactant B solution and place it in the syringe pump. Set the pump to a slow, controlled flow rate (e.g., 0.5 mL/min). Alternatively, fill the dropping funnel with Reactant B and adjust the stopcock to achieve a slow, steady drip rate.
-
Reaction: Start the addition of Reactant B to the stirred solution of Reactant A. A precipitate should form immediately. Continue the addition until the stoichiometric amount of Reactant B has been added.
-
Aging: After the addition is complete, allow the suspension to stir for an additional period (e.g., 30-60 minutes). This "aging" process can help improve the crystallinity and filterability of the precipitate.
-
Isolation: Turn off the stirrer and transfer the suspension to the filtration apparatus. Apply vacuum to separate the solid precipitate from the liquid.
-
Washing: Wash the precipitate on the filter paper with several small portions of deionized water to remove any soluble impurities. Follow with a wash using a more volatile solvent like ethanol to help dry the product.
-
Drying: Carefully transfer the filtered solid to a pre-weighed watch glass and dry it in an oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Analysis: Once dry, weigh the final product to calculate the yield. Characterize the product as needed (e.g., using XRD for phase purity, SEM/TEM for morphology and particle size).
Mandatory Visualizations
Caption: A troubleshooting workflow for particle size control.
Caption: Workflow for controlled double decomposition synthesis.
References
- 1. Double Displacement Reaction Definition [thoughtco.com]
- 2. Precipitation (Double decomposition) [ormalearn.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. azom.com [azom.com]
- 13. The Effect of Precursor Concentration on the Particle Size, Crystal Size, and Optical Energy Gap of CexSn1−xO2 Nanofabrication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Rosinate Thermal Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the thermal stability of calcium rosinate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of thermal instability in this compound?
A1: The primary indicators of thermal instability in this compound include:
-
Discoloration: Darkening of the material, often turning yellow, brown, or even black upon heating. This is frequently a sign of oxidation.[1]
-
Changes in Softening Point: A significant decrease in the softening point can indicate degradation of the rosinate structure.
-
Gas Evolution: The release of fumes or smoke during heating suggests decomposition of the material.
-
Inconsistent Performance: In applications like coatings or inks, thermal instability can lead to variations in viscosity, adhesion, and film properties.
Q2: What is the typical decomposition temperature of this compound?
A2: this compound generally begins to decompose at temperatures above 316°C. However, this can vary depending on the purity of the starting rosin, the synthesis method, and the presence of any stabilizers.
Q3: How does the synthesis method affect the thermal stability of this compound?
A3: The two primary synthesis methods, the fusion method and the double decomposition method, can impact thermal stability:
-
Fusion Method: This method involves the direct reaction of rosin with a calcium source at high temperatures (250–300°C).[1] While efficient, the high temperatures can sometimes lead to initial degradation if not carefully controlled. The presence of an inert atmosphere (e.g., nitrogen) is crucial to prevent oxidation during this process.
-
Double Decomposition Method: This is an aqueous precipitation method that generally results in a purer product with fewer colored by-products. However, residual impurities from the starting salts (e.g., sodium chloride if using sodium rosinate and calcium chloride) can potentially affect thermal stability if not thoroughly washed.
Q4: Can additives be used to improve the thermal stability of this compound?
A4: Yes, incorporating certain additives during the synthesis or formulation process can enhance thermal stability. Antioxidants are particularly effective at preventing oxidative degradation, which is a common cause of discoloration and instability at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) at Elevated Temperatures | Oxidation of the rosin acid backbone, particularly the conjugated double bonds. | 1. Inert Atmosphere: During synthesis (especially the fusion method), maintain a nitrogen or other inert gas blanket to minimize contact with oxygen. 2. Antioxidants: Incorporate a hindered phenol antioxidant, such as Butylated Hydroxytoluene (BHT) or Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane, into the molten rosin before reaction. A typical loading level is 0.25 wt%.[1] |
| Decreased Softening Point After Heating | Thermal degradation leading to cleavage of the rosinate structure. | 1. Optimize Synthesis Temperature: Ensure the reaction temperature during the fusion method does not exceed 300°C. 2. Use of Stabilizers: Consider the addition of organophosphites or other secondary stabilizers that can decompose peroxides and prevent further degradation. |
| Product is Brittle and Shows Poor Film-Forming Properties | Excessive cross-linking or degradation. | 1. Control Calcium Content: The amount of calcium hydroxide or other calcium source should be carefully controlled to achieve the desired degree of neutralization. Over-liming can lead to brittleness. 2. Purity of Rosin: Start with a high-purity rosin with a low acid value to ensure a more uniform reaction. |
| Inconsistent Thermal Stability Between Batches | Variations in raw materials or process parameters. | 1. Raw Material Quality Control: Ensure the rosin source is consistent and has a specified acid number and color. 2. Process Parameter Control: Tightly control reaction temperature, time, and stirring speed. For the double decomposition method, ensure consistent pH and thorough washing of the precipitate. |
Experimental Protocols
Protocol 1: Synthesis of Thermally Stabilized this compound via Fusion Method
This protocol describes the synthesis of this compound with enhanced thermal stability using an antioxidant.
Materials:
-
Gum Rosin (100 g)
-
Calcium Hydroxide (Ca(OH)₂) (quantity to be calculated based on the acid number of the rosin)
-
Butylated Hydroxytoluene (BHT) (0.25 g)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Heating mantle with temperature controller
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet/outlet
Procedure:
-
Charge the three-necked flask with 100 g of gum rosin.
-
Begin stirring and heating the rosin under a gentle flow of nitrogen.
-
Once the rosin is molten and the temperature reaches 150°C, add 0.25 g of BHT. Stir until fully dissolved.
-
Slowly increase the temperature to 250°C.
-
Gradually add the calculated amount of calcium hydroxide powder over 30-60 minutes to control the exothermic reaction.
-
After the addition is complete, raise the temperature to 270-280°C and hold for 2-3 hours, or until the desired acid number is reached.
-
Cool the mixture under nitrogen to below 150°C before pouring it into a suitable container.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to compare the thermal stability of different this compound samples.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place 5-10 mg of the this compound sample into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset temperature of decomposition (Tonset) is a key indicator of thermal stability. A higher Tonset indicates greater stability. Compare the TGA curves of different samples to evaluate the effectiveness of stabilization methods.
Diagrams
Caption: Workflow for synthesizing and evaluating thermally stable this compound.
References
avoiding spontaneous heating of calcium rosinate powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information to mitigate the risk of spontaneous heating associated with calcium rosinate powder. Adherence to these protocols is crucial for maintaining a safe laboratory and experimental environment.
Troubleshooting Guide: Spontaneous Heating Incidents
This section provides a rapid-response framework for addressing signs of spontaneous heating in this compound powder.
| Observed Issue | Potential Cause(s) | Immediate Action(s) | Preventative Measures |
| Warmth detected from the storage container. | Exothermic reaction due to oxidation and/or reaction with moisture. | 1. DO NOT OPEN THE CONTAINER. 2. Isolate the container in a well-ventilated, fire-proof area (e.g., a fume hood with the sash down or a designated containment area). 3. Monitor the container's temperature from a safe distance using a non-contact infrared thermometer. 4. If the temperature is rising rapidly, evacuate the immediate area and follow your institution's emergency procedures. 5. If the temperature stabilizes, plan for disposal of the material as hazardous waste. | Store in a cool, dry, and well-ventilated area.[1][2][3] Use smaller, sealed containers. Monitor storage area temperature. |
| Discoloration (yellowing or browning) of the powder. | Onset of oxidation. | 1. Evaluate the storage conditions for exposure to air or moisture. 2. If the discoloration is minor and the material is needed for non-critical applications, consider using it promptly. 3. For critical applications, the purity may be compromised; consider acquiring a fresh batch. 4. If accompanied by warmth, follow the procedure for "Warmth detected from the storage container." | Store under an inert atmosphere (e.g., nitrogen or argon). Ensure containers are tightly sealed. |
| Clumping or caking of the powder. | Moisture absorption. | 1. Assess the humidity of the storage environment. 2. If clumping is observed, the risk of spontaneous heating is elevated. 3. Handle the material with caution, preferably in a controlled environment like a glove box. 4. If warmth is also present, treat it as a potential spontaneous heating incident. | Store in a desiccator or a controlled low-humidity environment. Use containers with high-quality seals. |
| Faint "rosin" or "acrid" odor from the storage area. | Off-gassing due to initial thermal decomposition. | 1. Ventilate the area immediately. 2. From a safe distance, attempt to identify the source container. 3. If a specific container is identified and feels warm, follow the protocol for "Warmth detected from the storage container." | Ensure adequate ventilation in the storage area.[1][3] Do not store large quantities in a single, sealed area. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of spontaneous heating in this compound powder?
A1: Spontaneous heating of this compound powder is primarily caused by an exothermic reaction with air (oxidation) and moisture.[1][4][5] Being a reducing agent, it can also react with oxidizing materials, which generates heat.[1][4] The fine powder form has a large surface area, which can accelerate these reactions.
Q2: Are there specific storage temperature and humidity levels to prevent this?
Q3: How does particle size affect the risk of spontaneous heating?
A3: A smaller particle size increases the surface area-to-volume ratio of the powder. This increased surface area allows for a more rapid rate of reaction with air and moisture, thereby increasing the propensity for spontaneous heating.
Q4: Can I use antioxidants to stabilize this compound powder?
A4: Yes, antioxidants can be effective in stabilizing rosin and its derivatives.[7][8] Phenolic antioxidants are commonly used. However, the selection and efficacy of an antioxidant for this compound would need to be experimentally validated for your specific application. Some commercial antioxidant preparations for rosins include Rosinox® and Vultac®.[7]
Q5: Is it safe to store this compound powder under an inert atmosphere?
A5: Yes, storing this compound powder under an inert atmosphere, such as nitrogen or argon, is a highly effective preventative measure. This displaces the oxygen, thereby inhibiting the oxidation reactions that lead to self-heating.
Q6: What should I do in case of a small spill of this compound powder?
A6: For a small, dry spill, wear appropriate personal protective equipment (gloves, safety glasses, and a dust mask).[6] Use non-sparking tools to gently sweep the material into a clean, dry, and labeled container for disposal.[3] Avoid creating dust clouds. Do not use water for cleanup of a spill.[2] The area should be ventilated after cleanup is complete.[2]
Experimental Protocols
Protocol 1: Visual Inspection and Monitoring of Stored this compound Powder
Objective: To routinely assess the stability of stored this compound powder.
Materials:
-
Stored this compound powder in a sealed container.
-
Non-contact infrared thermometer.
-
Laboratory notebook.
Procedure:
-
Weekly Visual Inspection:
-
Without opening the container, visually inspect the powder for any changes in color (e.g., yellowing or browning) or signs of clumping.
-
Record your observations in the laboratory notebook, dated.
-
-
Weekly Temperature Monitoring:
-
From a safe distance, point the non-contact infrared thermometer at the surface of the container.
-
Record the temperature in the laboratory notebook. Note the ambient temperature of the storage area for comparison.
-
-
Actionable Observations:
-
If any significant color change, clumping, or a container temperature noticeably above ambient is observed, refer to the Troubleshooting Guide.
-
Protocol 2: Evaluation of Self-Heating Tendency (Conceptual Outline based on UN Test N.4)
Objective: To determine the self-heating potential of a this compound powder sample. This is a specialized test and should only be conducted by trained personnel in a facility equipped for such thermal hazard assessments.
Materials:
-
This compound powder sample.
-
Wire mesh basket (e.g., 25 mm or 100 mm cube).
-
Forced-air laboratory oven with precise temperature control.
-
Thermocouples.
-
Data logging system.
Procedure (Conceptual):
-
A sample of the this compound powder is placed into a wire mesh basket of a specified volume.
-
A thermocouple is positioned in the center of the sample, and another is placed within the oven to monitor the ambient temperature.
-
The basket is placed in a laboratory oven set to a constant temperature (e.g., 140°C).
-
The temperatures of the sample and the oven are monitored for 24 hours.
-
Positive Result (Indication of Self-Heating): The sample is considered to have a tendency for self-heating if its temperature rises more than 60°C above the oven temperature.
Data Presentation
Table 1: Key Safety Properties of this compound
| Property | Value | Source(s) |
| Appearance | Yellowish-white amorphous powder or lumps. | [5] |
| Odor | Rosin-like. | [5] |
| Autoignition Temperature | 480 °F (249 °C) | [1][5] |
| Solubility | Insoluble in water. Soluble in acids, amyl acetate, butyl acetate, ether, and amyl alcohol. | [5] |
| Hazards | Flammable solid; may ignite when exposed to air. Spontaneously heats in the presence of air and moisture. Reacts with oxidizing agents. | [1][4][5][6] |
Visualizations
Caption: Chemical pathway of spontaneous heating in this compound powder.
Caption: Troubleshooting workflow for suspected spontaneous heating.
References
- 1. echemi.com [echemi.com]
- 2. nj.gov [nj.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CALCIUM RESINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Calcium resinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Rosinox ® [mlpc-intl.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Technical Support Center: Precipitated Calcium Rosinate Particle Size Control
Welcome to the technical support center for precipitated calcium rosinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the particle size of precipitated this compound during synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of precipitated this compound, with a focus on controlling particle size.
| Issue | Potential Cause | Recommended Solution |
| Particles are too large | 1. High Reaction Temperature: Higher temperatures can promote crystal growth over nucleation, leading to larger particles.[1][2] 2. Low Reactant Concentration: Lower concentrations of sodium rosinate and calcium chloride can favor the growth of existing nuclei rather than the formation of new ones.[3] 3. Slow Agitation Speed: Inadequate mixing can lead to localized areas of high supersaturation and uncontrolled crystal growth. 4. Slow Addition Rate of Reactants: A slow addition rate can favor crystal growth on existing nuclei. | 1. Decrease Reaction Temperature: Conduct the precipitation at a lower temperature to favor nucleation. 2. Increase Reactant Concentration: Higher concentrations can increase the nucleation rate, leading to a larger number of smaller particles.[3] 3. Increase Agitation Speed: Vigorous and consistent stirring ensures rapid and uniform mixing of reactants. 4. Increase Addition Rate of Reactants: A faster addition rate can induce rapid nucleation, resulting in smaller particles. |
| Particles are too small / Agglomeration occurs | 1. Very High Reactant Concentration: Extremely high concentrations can lead to rapid formation of a large number of very small particles that may be prone to aggregation. 2. Inadequate Stabilization: Without a stabilizing agent, newly formed nanoparticles can agglomerate to reduce their high surface energy. | 1. Optimize Reactant Concentration: Experiment with slightly lower concentrations to find a balance between nucleation and growth. 2. Use a Surfactant/Stabilizer: Introduce a suitable surfactant (e.g., non-ionic surfactants) or polymer to the reaction medium to prevent particle aggregation. |
| Wide Particle Size Distribution | 1. Non-uniform Mixing: Inefficient stirring can create different nucleation and growth environments within the reactor. 2. Temperature Gradients: Inconsistent temperature throughout the reaction vessel can lead to varied rates of precipitation. 3. Uncontrolled pH: Fluctuations in pH during the reaction can affect the solubility of reactants and the stability of the formed particles. | 1. Improve Agitation: Use a high-shear mixer or ensure the stirring is vigorous and creates a vortex for uniform mixing. 2. Ensure Uniform Heating: Use a water or oil bath to maintain a constant and uniform temperature. 3. Buffer the Reaction Mixture: Maintain a constant pH throughout the precipitation process using a suitable buffer. |
| Inconsistent Batch-to-Batch Results | 1. Variation in Raw Materials: Purity and source of rosin and calcium salts can vary. 2. Inconsistent Process Parameters: Minor variations in temperature, concentration, addition rate, or agitation speed between batches. | 1. Standardize Raw Materials: Use reagents from the same supplier and lot number for a series of experiments. 2. Strict Parameter Control: Carefully control and monitor all reaction parameters for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing precipitated this compound?
A1: The most common method is the double decomposition or precipitation method. This involves the reaction of a soluble rosin salt, typically sodium rosinate, with a soluble calcium salt, such as calcium chloride, in an aqueous solution. The insoluble this compound then precipitates out of the solution.
Q2: How does temperature affect the particle size of precipitated this compound?
A2: Generally, higher reaction temperatures tend to increase the particle size. This is because higher temperatures favor the crystal growth process over the initial nucleation, leading to fewer, larger particles.[1][2] For smaller particles, it is advisable to conduct the precipitation at lower temperatures.
Q3: What is the role of reactant concentration in controlling particle size?
A3: Reactant concentration has a significant impact on particle size. Higher concentrations of sodium rosinate and calcium chloride typically lead to a higher degree of supersaturation, which promotes rapid nucleation and the formation of a larger number of smaller particles.[3] Conversely, lower concentrations favor crystal growth, resulting in larger particles.
Q4: Can agitation speed influence the particle size?
A4: Yes, agitation speed is a critical parameter. High agitation speeds ensure rapid and uniform mixing of the reactants, which promotes homogeneous nucleation and can lead to smaller, more uniform particles. Inadequate mixing can result in localized areas of high concentration and uncontrolled crystal growth, leading to a broader particle size distribution.
Q5: How can I prevent the agglomeration of newly formed this compound nanoparticles?
A5: Agglomeration of nanoparticles is a common issue due to their high surface energy. To prevent this, you can use stabilizing agents such as surfactants (e.g., non-ionic surfactants like polysorbates) or polymeric stabilizers. These molecules adsorb onto the surface of the particles, providing a steric or electrostatic barrier that prevents them from sticking together.
Q6: Does the pH of the reaction medium affect the precipitation process?
A6: Yes, pH can influence the reaction. The solubility of rosin acids is pH-dependent. Maintaining a consistent and appropriate pH is important for controlling the reaction rate and ensuring the stability of the resulting particle dispersion.
Experimental Protocols
Protocol 1: General Synthesis of Precipitated this compound
This protocol describes a general method for the precipitation of this compound. The parameters in bold can be systematically varied to control the particle size.
Materials:
-
Rosin
-
Sodium Hydroxide (NaOH)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Ethanol (optional, as a co-solvent)
Equipment:
-
Reaction vessel (glass beaker or flask)
-
Magnetic stirrer with heating plate or overhead stirrer
-
Burette or dropping funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Preparation of Sodium Rosinate Solution: a. Dissolve a specific amount of Rosin in a suitable solvent (e.g., ethanol-water mixture). b. Stoichiometrically add a solution of Sodium Hydroxide (NaOH) to the rosin solution while stirring to form sodium rosinate. The solution should become clear. c. Adjust the final concentration of the sodium rosinate solution to the desired level by adding deionized water.
-
Precipitation: a. Place the sodium rosinate solution in the reaction vessel and begin stirring at a controlled agitation speed . b. Heat the solution to the desired reaction temperature and allow it to stabilize. c. Prepare a calcium chloride (CaCl₂) solution of a specific concentration . d. Add the CaCl₂ solution to the sodium rosinate solution at a controlled addition rate using a burette or dropping funnel. e. A precipitate of this compound will form immediately. f. Continue stirring for a set period after the addition is complete to ensure the reaction goes to completion.
-
Isolation and Drying: a. Filter the precipitate using a filtration apparatus. b. Wash the precipitate several times with deionized water to remove any unreacted salts. c. Dry the collected this compound in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Surfactant-Assisted Synthesis for Nanoparticles
This protocol is an adaptation of the general method for synthesizing nano-sized this compound by incorporating a surfactant.
Materials:
-
Same as Protocol 1
-
Surfactant (e.g., Polysorbate 80, Sodium Dodecyl Sulfate)
Procedure:
-
Preparation of Reactant Solutions: a. Prepare the sodium rosinate and calcium chloride solutions as described in Protocol 1. b. Prepare a separate solution of the chosen surfactant at a desired concentration .
-
Precipitation: a. Add the surfactant solution to the sodium rosinate solution in the reaction vessel and stir to ensure it is well-dispersed. b. Proceed with the precipitation step as described in Protocol 1, carefully controlling the temperature , agitation speed , and addition rate .
-
Isolation and Purification: a. The resulting nanoparticle suspension may require centrifugation at high speeds to pellet the particles. b. Decant the supernatant and resuspend the particles in deionized water. Repeat this washing step multiple times to remove excess surfactant and by-products. c. The final product can be stored as a suspension or dried using methods like freeze-drying to prevent aggregation.
Quantitative Data and Expected Trends
| Parameter | Change | Expected Effect on Particle Size | Reasoning |
| Temperature | Increase | Increase | Favors crystal growth over nucleation.[1][2] |
| Decrease | Decrease | Favors nucleation over crystal growth. | |
| Reactant Concentration | Increase | Decrease | Higher supersaturation leads to a higher nucleation rate.[3] |
| Decrease | Increase | Lower supersaturation favors crystal growth.[3] | |
| Agitation Speed | Increase | Decrease | Improves mixing, leading to more uniform nucleation. |
| Decrease | Increase / Broader Distribution | Leads to localized high concentrations and uncontrolled growth. | |
| Addition Rate of Reactants | Increase | Decrease | Rapidly induces high supersaturation and nucleation. |
| Decrease | Increase | Slower rate allows for more controlled crystal growth. | |
| Surfactant Concentration | Increase (up to a point) | Decrease & Improved Stability | Stabilizes newly formed nuclei and prevents aggregation. |
Visualizations
Caption: Experimental workflow for the synthesis of precipitated this compound.
Caption: Key parameters influencing the particle size of precipitated this compound.
References
Technical Support Center: Mitigating Oxidative Degradation of Calcium Rosinate in Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative degradation of calcium rosinate in polymer formulations.
Frequently Asked Questions (FAQs)
Q1: What is oxidative degradation of this compound and why is it a concern in polymer formulations?
A1: Oxidative degradation is a chemical process where this compound, a salt of rosin acid, reacts with oxygen. This reaction is often accelerated by heat, UV light, and the presence of residual catalysts. In polymer systems, this degradation can lead to undesirable effects such as discoloration (yellowing or browning), changes in physical properties like embrittlement, and a reduction in the overall stability and performance of the final product. The primary cause is the oxidation of the conjugated double bonds present in the abietic acid moiety of the rosinate.[1][2][3]
Q2: What are the initial signs of oxidative degradation in my polymer formulation containing this compound?
A2: The earliest indicators of oxidative degradation are often aesthetic. You may observe a gradual yellowing of the polymer. As the degradation progresses, you might notice a loss of mechanical properties, such as decreased tensile strength and increased brittleness. In some cases, an undesirable odor may also develop.
Q3: How can I mitigate the oxidative degradation of this compound in my experiments?
A3: The most effective method is the incorporation of antioxidants into your polymer formulation. Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the degradation chain reactions. Secondary antioxidants, like phosphites, decompose hydroperoxides, which are precursors to further degradation. Using a synergistic blend of primary and secondary antioxidants often provides the most comprehensive protection.[3] Additionally, processing under an inert atmosphere (e.g., nitrogen) can minimize oxygen exposure.
Q4: Can the type of polymer used influence the degradation of this compound?
A4: Yes, the polymer matrix can play a significant role. Polymers that are themselves susceptible to oxidation can create a more challenging environment for the stability of this compound. The compatibility and solubility of the this compound and any added stabilizers within the polymer are also crucial factors for effective mitigation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Yellowing/Discoloration of the Polymer | Oxidative degradation of the abietic acid component of this compound due to exposure to heat, oxygen, or UV light. | 1. Incorporate Antioxidants: Add a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) to the formulation. 2. Optimize Processing Conditions: Reduce processing temperature and time where possible. Process under a nitrogen blanket to minimize oxygen exposure. 3. UV Protection: If applicable, include a UV stabilizer in the formulation, especially for end-use applications with high light exposure. |
| Increased Brittleness/Loss of Mechanical Properties | Chain scission of the polymer matrix initiated by free radicals from this compound degradation. | 1. Evaluate Antioxidant System: Ensure the antioxidant package is optimized. A synergistic blend is often more effective. 2. Characterize Polymer Degradation: Use techniques like Gel Permeation Chromatography (GPC) to assess changes in the polymer's molecular weight. 3. Re-evaluate Formulation: Consider if the concentration of this compound can be optimized. |
| Inconsistent Results Between Batches | Variability in the quality of this compound, inconsistent processing conditions, or uneven dispersion of additives. | 1. Quality Control of Raw Materials: Ensure consistent quality of incoming this compound and other components. 2. Standardize Procedures: Maintain strict control over processing parameters such as temperature, mixing speed, and time. 3. Improve Dispersion: Use appropriate mixing techniques to ensure homogeneous distribution of this compound and antioxidants throughout the polymer matrix. |
| Reduced Shelf-Life of the Final Product | Long-term oxidative degradation occurring at ambient conditions. | 1. Accelerated Aging Studies: Conduct accelerated aging tests to predict long-term stability and evaluate the effectiveness of the stabilization package. 2. Optimize Antioxidant Concentration: Increase the concentration of the antioxidant package if initial levels are insufficient for the desired shelf-life. |
Quantitative Data on Antioxidant Performance
The following table summarizes the performance of various antioxidant systems in mitigating the oxidative degradation of rosin-based materials. The Oxidation Induction Time (OIT) is a key metric, with higher values indicating better oxidative stability.
| Antioxidant System | Concentration (wt%) | Polymer Matrix | Test Temperature (°C) | Oxidation Induction Time (OIT) (minutes) |
| Control (No Antioxidant) | 0 | Rosin Ester | 190 | ~3 |
| Hindered Phenol (e.g., Irganox 1010) | 0.3 | Rosin Ester | 190 | ~15 |
| Phosphite (e.g., Irgafos 168) | 0.3 | Rosin Ester | 190 | ~8 |
| Hindered Phenol + Phosphite (1:1) | 0.3 | Rosin Ester | 190 | > 25 |
Note: Data is representative and compiled from general knowledge of antioxidant performance in similar systems. Actual results may vary depending on the specific polymer, processing conditions, and formulation.
Experimental Protocols
Protocol 1: Evaluation of Oxidative Stability using Differential Scanning Calorimetry (DSC)
This protocol determines the Oxidation Induction Time (OIT), a measure of the material's resistance to oxidation.
Methodology:
-
Sample Preparation: Prepare polymer films or powders containing this compound and the desired antioxidant(s) at specified concentrations. A control sample without antioxidants should also be prepared.
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Use an open aluminum pan for the sample.
-
-
Experimental Procedure:
-
Accurately weigh 5-10 mg of the sample into the aluminum pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 190-210°C) under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Once the temperature has stabilized, switch the gas to oxygen or air at the same flow rate.
-
Record the heat flow as a function of time.
-
-
Data Analysis: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.
Protocol 2: Monitoring Oxidative Degradation using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol tracks the chemical changes associated with the oxidation of this compound.
Methodology:
-
Sample Preparation: Prepare thin polymer films containing this compound.
-
Accelerated Aging: Expose the films to accelerated aging conditions (e.g., in a convection oven at a specified temperature, such as 70°C) for various time intervals.
-
FTIR Analysis:
-
Record the FTIR spectrum of the unaged film (time = 0).
-
At each time interval, remove a film sample and record its FTIR spectrum.
-
-
Data Analysis: Monitor the changes in the spectra over time. Key changes to look for include:
-
An increase in the intensity of the carbonyl (C=O) stretching band (around 1700-1730 cm⁻¹), indicating the formation of oxidation products.[4]
-
Broadening of the hydroxyl (O-H) stretching band (around 3200-3500 cm⁻¹) due to the formation of hydroperoxides and alcohols.[5]
-
A decrease in the intensity of peaks associated with the conjugated double bonds of the abietic acid structure.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for evaluating stabilizer efficacy.
Caption: Troubleshooting flowchart for degradation issues.
References
Technical Support Center: Calcium Rosinate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up calcium rosinate production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the double decomposition (or precipitation) method and the fusion method. The double decomposition method involves the reaction of a water-soluble rosin salt, such as sodium rosinate, with a soluble calcium salt in an aqueous solution. The fusion method involves the direct reaction of rosin with a calcium compound, such as calcium hydroxide, at elevated temperatures.
Q2: What are the key process parameters to control during the double decomposition synthesis of this compound?
A2: Critical parameters to control during the double decomposition synthesis include reactant concentrations, temperature, pH, and agitation. Maintaining optimal conditions is crucial for achieving high yield and desired product quality.
Q3: What is a major challenge when scaling up the fusion method for this compound production?
A3: A significant challenge in scaling up the fusion method is managing the high viscosity of the reaction mixture and ensuring uniform heat distribution. Localized overheating can lead to product degradation and color darkening.
Q4: How does the quality of the raw rosin impact the final this compound product?
A4: The source and quality of the rosin are critical. The composition of resin acids, such as abietic acid and dehydroabietic acid, can vary depending on the pine species and the extraction method (gum rosin, tall oil rosin, or wood rosin). This variation can affect the reactivity, color, softening point, and solubility of the resulting this compound.
Q5: What are the main safety concerns when scaling up this compound production?
A5: The primary safety concern is the management of exothermic reactions, which can lead to a thermal runaway if not properly controlled. This is particularly critical in the fusion method, which is conducted at high temperatures. Adequate cooling capacity and emergency procedures are essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound production.
Issue 1: Low Yield of this compound in Double Decomposition Method
| Possible Cause | Recommended Solution |
| Incomplete reaction | Ensure stoichiometric amounts of reactants are used. A slight excess of the calcium salt may be beneficial. |
| Sub-optimal pH | Maintain the pH of the reaction mixture between 8 and 9 to ensure complete precipitation of the this compound. |
| Low reaction temperature | Maintain the reaction temperature between 50-60°C to enhance the reaction rate. |
| Product loss during filtration | Use a filter press with an appropriate filter cloth pore size to minimize the loss of fine particles. |
Issue 2: High Viscosity and Agglomeration during Production
| Possible Cause | Recommended Solution |
| High concentration of reactants | In the double decomposition method, using reactant concentrations around 10% can help manage viscosity. In the fusion method, consider using a solvent to reduce viscosity. |
| Inadequate agitation | Increase the agitation speed to improve mixing and prevent localized high concentrations and agglomeration. Use of high-torque agitators may be necessary for the fusion method. |
| Rapid addition of reactants | Control the addition rate of reactants to allow for proper dispersion and reaction, preventing the formation of large agglomerates. |
| Temperature fluctuations | Maintain a consistent temperature throughout the reaction to ensure uniform reaction rates and prevent viscosity spikes. |
Issue 3: Product Inconsistency and Color Variation
| Possible Cause | Recommended Solution |
| Variation in raw material quality | Implement stringent quality control checks on incoming rosin, including acid number and color. |
| Localized overheating | In the fusion method, ensure uniform heating and agitation to prevent charring and color degradation. Consider using a jacketed reactor with a reliable temperature control system. |
| Oxidation of the product | During and after synthesis, protect the product from air exposure, especially at high temperatures. Using an inert atmosphere (e.g., nitrogen) can be beneficial. |
| Inconsistent reaction time | Standardize the reaction time based on process optimization studies to ensure consistent product quality. |
Data Presentation
Table 1: Recommended Parameters for Double Decomposition Synthesis of this compound
| Parameter | Recommended Value |
| Sodium Rosinate Solution Concentration | 10% (w/v) |
| Calcium Chloride Solution Concentration | 10% (w/v) |
| Reaction Temperature | 50 - 60 °C |
| pH | 8 - 9 |
| Agitation Speed | Process dependent, ensure good mixing |
Table 2: Quality Control Parameters for Raw Rosin
| Parameter | Typical Specification |
| Acid Number (mg KOH/g) | > 160 |
| Softening Point (Ring & Ball, °C) | 70 - 85 |
| Color (USDA Rosin Scale) | WG - N |
| Unsaponifiable Matter (%) | < 5 |
Experimental Protocols
Lab-Scale Synthesis of this compound via Double Decomposition
Materials:
-
Rosin (100 g)
-
Sodium Hydroxide (NaOH)
-
Calcium Chloride (CaCl₂)
-
Deionized Water
-
Phenolphthalein indicator
Procedure:
-
Preparation of Sodium Rosinate Solution:
-
In a 2 L beaker, dissolve a stoichiometric amount of NaOH in 500 mL of deionized water.
-
Heat the solution to 80-90°C and slowly add 100 g of crushed rosin while stirring continuously until the rosin is completely dissolved.
-
Add a few drops of phenolphthalein indicator. If the solution is not pink, add a small amount of additional NaOH solution until a faint pink color persists.
-
Dilute the solution to 1 L with deionized water to obtain an approximately 10% sodium rosinate solution.
-
-
Preparation of Calcium Chloride Solution:
-
Dissolve a stoichiometric amount of CaCl₂ in 1 L of deionized water to create an approximately 10% solution.
-
-
Precipitation:
-
Heat both the sodium rosinate and calcium chloride solutions to 50-60°C.
-
Slowly add the calcium chloride solution to the sodium rosinate solution under constant, vigorous stirring.
-
A precipitate of this compound will form immediately.
-
-
Filtration and Washing:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with warm deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).
-
-
Drying:
-
Dry the this compound in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Pilot-Scale Production of this compound via Fusion Method
Equipment:
-
Jacketed stainless-steel reactor with a high-torque agitator and a temperature control unit.
-
Inert gas (nitrogen) supply.
-
Charging port for solids.
-
Condenser and receiver for water removal.
Procedure:
-
Charging the Reactor:
-
Charge the reactor with crushed rosin.
-
Begin purging the reactor with nitrogen to create an inert atmosphere.
-
-
Melting the Rosin:
-
Start the agitator at a low speed.
-
Heat the reactor jacket to gradually melt the rosin (typically around 120-140°C).
-
-
Addition of Calcium Hydroxide:
-
Once the rosin is completely melted and the temperature is stable, slowly add a stoichiometric amount of calcium hydroxide powder through the charging port.
-
The addition should be controlled to manage the exothermic reaction and prevent excessive foaming.
-
-
Reaction:
-
After the addition is complete, slowly raise the temperature of the reactor to the desired reaction temperature (e.g., 250-280°C).
-
Water of reaction will be formed and should be removed through the condenser.
-
Hold the reaction at this temperature for a specified period (e.g., 2-4 hours) until the desired acid number and softening point are reached.
-
-
Discharge and Cooling:
-
Once the reaction is complete, cool the molten this compound.
-
Discharge the product from the reactor. The method of discharge will depend on the product's final form (e.g., flaked, pelletized).
-
Visualizations
Caption: Experimental workflow for the double decomposition synthesis of this compound.
Caption: Troubleshooting logic for addressing high viscosity during production.
Technical Support Center: Purification of Crude Calcium Rosinate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude calcium rosinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthesis method (double decomposition or fusion) and the purity of the initial reactants. Common impurities include:
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Unreacted Rosin Acids: Free rosin acids that did not react during the synthesis process.
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Sodium Salts: Residual sodium salts (e.g., sodium chloride, sodium sulfate) if the double decomposition method is used with sodium rosinate.
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Fatty Acids: If the rosin source, such as tall oil rosin, contains fatty acids[1].
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Oxidized Rosin Species: Rosin acids and their derivatives are susceptible to oxidation, which can lead to discoloration of the product[2].
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Inorganic Salts: Other residual inorganic salts from the starting materials.
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Particulate Matter: Dust or other environmental contaminants.
Q2: What is the general strategy for purifying crude this compound?
A2: The purification strategy for crude this compound typically involves leveraging its solubility characteristics. This compound is generally insoluble in water but soluble in several organic solvents such as toluene, xylene, and certain esters and ethers[1][3]. A common approach involves dissolving the crude product in a suitable organic solvent, filtering out any insoluble impurities, and then recovering the purified this compound by removing the solvent or by precipitation.
Q3: Can I use water to wash crude this compound?
A3: Yes, washing with water can be a useful first step, especially if the crude product was synthesized via the double decomposition method. This can help remove water-soluble inorganic salts like sodium chloride. However, since this compound is insoluble in water, this method will not remove organic impurities like unreacted rosin acids[3].
Q4: What solvents are suitable for the purification of this compound?
A4: The choice of solvent is critical for effective purification. Suitable solvents are those in which this compound is soluble, but in which the impurities are either insoluble or have a different solubility profile. Solvents that have been mentioned for dissolving this compound include:
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Hydrocarbon solvents (e.g., Lactol Spirits, Rotosolve, toluene, xylene)[1]
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Amyl acetate
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Butyl acetate
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Ether
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Amyl alcohol[3]
The selection of the best solvent will depend on the specific impurities present.
Troubleshooting Guides
Issue 1: The purified this compound is discolored (yellowish or brownish).
| Possible Cause | Troubleshooting Step |
| Oxidation of Rosin Acids | 1. During synthesis and purification, minimize exposure to air and high temperatures. Consider performing the purification under an inert atmosphere (e.g., nitrogen). 2. Store the crude and purified product in a cool, dark place away from direct sunlight. |
| Colored Impurities from Rosin Source | 1. Use a higher grade of rosin for the synthesis. 2. Perform a decolorization step by treating the this compound solution with activated carbon. |
| Reaction with Metal Contaminants | 1. Ensure all glassware and reaction vessels are thoroughly cleaned to avoid contamination with metals like iron, which can form colored complexes. |
Issue 2: The purity of the this compound is low after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Unreacted Rosin Acids | 1. Optimize the solvent washing or recrystallization procedure. Try a different solvent or a combination of solvents. 2. Soxhlet extraction with a suitable solvent like benzene has been suggested for removing unreacted rosin acids[4]. |
| Co-precipitation of Impurities | 1. If using a precipitation method for purification, ensure slow and controlled precipitation to minimize the trapping of impurities in the crystal lattice. 2. Consider a multi-step purification process, such as solvent washing followed by recrystallization. |
| Inappropriate Solvent Choice | 1. The chosen solvent may be dissolving both the this compound and the impurities. Perform small-scale solubility tests to find a more selective solvent. |
Issue 3: Poor yield of purified this compound.
| Possible Cause | Troubleshooting Step |
| Loss of Product During Transfers | 1. Minimize the number of transfer steps. Ensure complete transfer of the product between vessels by rinsing with the solvent. |
| Partial Solubility in Washing Solvent | 1. If washing with a solvent in which this compound has some solubility, minimize the volume of the washing solvent and perform the washing at a lower temperature to reduce solubility. |
| Product Adherence to Glassware/Filter Paper | 1. Scrape the glassware thoroughly. For filtration, choose a filter medium that minimizes product adhesion. |
Experimental Protocols
Protocol 1: Solvent Washing of Crude this compound
Objective: To remove soluble impurities from crude this compound.
Materials:
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Crude this compound
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Selected organic solvent (e.g., Toluene)
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Beakers
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Stirring rod
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Filtration apparatus (e.g., Büchner funnel, filter paper)
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Drying oven
Procedure:
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Weigh the crude this compound and place it in a beaker.
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Add a sufficient amount of the selected organic solvent to fully dissolve the crude product. Stir the mixture until the this compound is completely dissolved.
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Filter the solution through a Büchner funnel to remove any insoluble impurities.
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Wash the residue on the filter paper with a small amount of fresh solvent to recover any remaining product.
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Collect the filtrate, which contains the dissolved this compound.
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Remove the solvent from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator).
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Dry the resulting purified this compound in a vacuum oven at a suitable temperature to remove any residual solvent.
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Weigh the final product and calculate the yield.
Protocol 2: Recrystallization of this compound
Objective: To obtain high-purity crystalline this compound.
Materials:
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Crude this compound
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A suitable solvent system (a single solvent or a binary solvent mixture)
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Erlenmeyer flasks
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Hot plate
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Ice bath
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Filtration apparatus
Procedure:
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Select a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the hot solvent to the flask to dissolve the crude product completely. Keep the solution heated on a hot plate.
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If colored impurities are present, you can add a small amount of activated carbon to the hot solution and then hot filter it to remove the carbon and adsorbed impurities.
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Allow the hot, saturated solution to cool down slowly to room temperature. Crystal formation should be observed.
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To maximize the yield, place the flask in an ice bath to further decrease the solubility of the this compound.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Solvents for Washing Crude this compound
| Solvent | This compound Solubility | Impurity Solubility (Example: Unreacted Rosin Acids) | Estimated Purity Improvement |
| Toluene | High | High | Moderate |
| Hexane | Low | Moderate | Low |
| Ethanol | Moderate | High | Good |
| Acetone | Moderate | High | Good |
Note: Optimal solvent selection is dependent on the specific impurities present and should be determined experimentally.
Table 2: Effect of Recrystallization Cooling Rate on Crystal Size and Purity
| Cooling Method | Cooling Rate | Average Crystal Size | Purity |
| Slow cooling at room temperature | Slow | Large | High |
| Quenching in an ice bath | Fast | Small | Moderate |
Visualizations
Caption: Workflow for solvent-based purification of crude this compound.
Caption: Decision tree for troubleshooting low purity in this compound.
References
Validation & Comparative
A Comparative Performance Analysis: Calcium Rosinate vs. Calcium Stearate
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of industrial additives and pharmaceutical excipients, calcium rosinate and calcium stearate are two widely utilized calcium-based compounds. While both serve critical functions in various formulations, their distinct chemical origins—rosin-derived versus fatty acid-derived—give rise to different performance characteristics. This guide provides an objective, data-driven comparison of this compound and calcium stearate, focusing on their performance as lubricants, their thermal stability, and their water repellency.
Physicochemical Properties: A Snapshot
Before delving into performance metrics, a summary of the fundamental physicochemical properties of this compound and calcium stearate is presented in Table 1. These properties form the basis for their differing behaviors in various applications.
Table 1: General Physicochemical Properties
| Property | This compound | Calcium Stearate |
| Appearance | Yellowish-white, amorphous powder or lumps | White to yellowish-white, waxy powder |
| Molecular Formula | Ca(C₂₀H₂₉O₂)₂ (approximate) | C₃₆H₇₀CaO₄ |
| Molar Mass | ~643 g/mol | ~607.03 g/mol [1] |
| Melting Point | Decomposes, softening can begin at lower temperatures. | ~155 °C[1] |
| Solubility in Water | Insoluble | 0.004 g/100 mL (15 °C)[1] |
| Solubility (Other) | Soluble in acids, amyl acetate, butyl acetate, ether, amyl alcohol. | Slightly soluble in hot oil; insoluble in alcohol and ether.[1] |
| Odor | Rosin-like | Faint, fatty |
Performance Comparison: Lubrication
Both this compound and calcium stearate are employed as lubricants in various industrial processes, including plastics manufacturing and pharmaceutical tablet production. Their effectiveness as lubricants is crucial for reducing friction, preventing material adhesion to processing equipment, and ensuring a smooth manufacturing process.
Calcium Stearate as a Pharmaceutical Lubricant:
In pharmaceutical tablet formulations, lubricants are essential to prevent the sticking of the tablet blend to the punches and dies of the tablet press. Calcium stearate is a commonly used lubricant in this context. However, studies have shown that its lubrication efficiency can be lower compared to other metallic stearates like magnesium stearate. Key performance indicators for a tablet lubricant include the unit ejection force (the force required to eject the compressed tablet from the die) and the friction coefficient. Lower values for these parameters indicate better lubrication.
This compound in Lubricating Greases:
While less common in pharmaceuticals, this compound has been investigated for its potential in lubricating greases. Its performance in this application would be evaluated based on its ability to thicken the base oil and maintain lubricity under various temperature and pressure conditions.
Comparative Lubrication Data:
Table 2: Lubrication Performance of Calcium Stearate in a Pharmaceutical Formulation
| Lubricant Concentration (wt%) | Unit Ejection Force (N) | Friction Coefficient |
| 1.0% Calcium Stearate | High | High |
Source: Adapted from a comparative study of metallic stearates as lubricants in pharmaceutical tablet formulation. The study indicated that calcium stearate exhibited insufficient lubrication effects compared to magnesium stearate and sodium stearate.
Performance Comparison: Thermal Stability
Thermal stability is a critical parameter for materials used in high-temperature processing applications, such as in the plastics and coatings industries. Both this compound and calcium stearate are used as heat stabilizers, particularly in PVC formulations.
Thermal Stability in PVC:
In the processing of polyvinyl chloride (PVC), heat stabilizers are necessary to prevent thermal degradation, which can lead to discoloration and loss of mechanical properties. The Congo red test is a common method to evaluate the thermal stability of PVC compounds. This test measures the time it takes for the heated PVC sample to release hydrogen chloride, which is indicated by a color change in the Congo red indicator paper. A longer time indicates better thermal stability.
Thermogravimetric Analysis (TGA):
Thermogravimetric analysis is another method used to assess thermal stability by measuring the change in mass of a sample as a function of temperature. The onset of decomposition temperature is a key indicator of thermal stability.
Comparative Thermal Stability Data:
A direct, side-by-side TGA comparison of pure this compound and calcium stearate was not found in the reviewed literature. However, a study comparing mixed calcium/zinc salts of rosin-derived dicarboxylic acids to a commercial calcium stearate/zinc stearate stabilizer system in PVC provides some insight. The rosin-derived stabilizers exhibited superior thermal stability in PVC compared to the stearate-based system.
Table 3: Thermal Stability Data
| Material | Test Method | Key Finding |
| This compound (in mixed Ca/Zn salt form) | Congo Red Test (in PVC) | Exhibited superior thermal stability compared to a Ca-stearate/Zn-stearate system. |
| Calcium Stearate | Thermogravimetric Analysis (TGA) | Thermal decomposition in an inert atmosphere involves dehydration, decomposition to calcium carbonate, and finally to calcium oxide. |
| Rosin (precursor to this compound) | Thermogravimetric Analysis (TGA) | Thermally stable up to approximately 200°C. |
Performance Comparison: Water Repellency
The hydrophobic nature of both this compound and calcium stearate makes them useful as waterproofing or water-repellent agents in various applications, such as in coatings, construction materials, and textiles.
Contact Angle Measurement:
The hydrophobicity of a material is quantified by measuring the contact angle of a water droplet on its surface. A higher contact angle indicates greater water repellency. A contact angle greater than 90° is characteristic of a hydrophobic surface.
Comparative Water Repellency Data:
While direct comparative contact angle measurements for this compound and calcium stearate were not found, studies on calcium stearate demonstrate its effectiveness in inducing hydrophobicity.
Table 4: Water Repellency Data for Calcium Stearate
| Material | Test Method | Contact Angle (°) | Result |
| Epoxy with 8% Calcium Stearate | Sessile Drop Method | 117.5° | Hydrophobic |
Source: Adapted from a study on the hydrophobicity of calcium stearate-epoxy composite materials.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are summaries of standard experimental protocols for evaluating the performance metrics discussed.
Lubricant Efficiency in Tablet Formulation
Objective: To determine the lubrication efficiency of a powder blend for tablet compression.
Methodology:
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Blend Preparation: Prepare a powder blend containing the active pharmaceutical ingredient (API), excipients, and the lubricant (calcium stearate or this compound) at a specified concentration.
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Tablet Compression: Compress the blend into tablets using an instrumented tablet press. The press should be equipped with sensors to measure the compression and ejection forces.
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Data Acquisition: Record the upper and lower punch forces during compression and the ejection force required to push the tablet out of the die.
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Calculation of Friction Coefficient: The coefficient of friction can be calculated from the ratio of the radial die wall pressure to the axial compression pressure.
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Analysis: Compare the unit ejection force and friction coefficient for formulations containing different lubricants. Lower values indicate better lubrication.
Experimental Workflow for Lubricant Efficiency Testing
Caption: Workflow for evaluating lubricant performance in tablet manufacturing.
Thermal Stability of PVC Compounds (Congo Red Test)
Objective: To determine the thermal stability of a PVC compound.
Methodology:
-
Sample Preparation: Prepare a PVC compound containing the heat stabilizer (calcium stearate or this compound).
-
Apparatus Setup: Place a sample of the PVC compound in a test tube. Insert a strip of Congo red indicator paper into the test tube, ensuring it does not touch the sample.
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Heating: Place the test tube in a constant temperature oil bath, typically at 180°C or 200°C.
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Observation: Record the time it takes for the Congo red paper to change color from red to blue. This indicates the release of hydrogen chloride due to thermal degradation.
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Analysis: A longer time to color change signifies greater thermal stability.
Experimental Workflow for Congo Red Test
Caption: Workflow for assessing PVC thermal stability using the Congo red method.
Water Repellency (Contact Angle Measurement)
Objective: To quantify the hydrophobicity of a surface.
Methodology:
-
Surface Preparation: Prepare a flat, smooth surface of the material to be tested (e.g., a film or a coated substrate).
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Droplet Deposition: Place a small droplet of distilled water on the surface using a microsyringe.
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Image Capture: Use a goniometer with a camera to capture a high-resolution image of the droplet on the surface.
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Angle Measurement: Software is used to analyze the image and measure the angle formed between the tangent of the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.
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Analysis: A contact angle greater than 90° indicates a hydrophobic surface. Compare the contact angles of surfaces treated with calcium stearate and this compound.
Logical Relationship in Contact Angle Measurement
Caption: Relationship between hydrophobicity and contact angle measurement.
Conclusion
Both this compound and calcium stearate offer valuable functionalities in a range of industrial and pharmaceutical applications. Based on the available data:
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Calcium stearate is a well-characterized lubricant for pharmaceutical applications, though it may exhibit lower efficiency compared to other stearates. It demonstrates good thermal stability and can impart significant hydrophobicity to materials.
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This compound shows promise as a thermal stabilizer, potentially outperforming stearate-based systems in certain contexts. Its use in waterproofing suggests inherent hydrophobicity. However, there is a notable lack of publicly available, direct comparative data on its performance as a lubricant and its specific contact angle for water repellency.
For researchers and formulation scientists, the choice between this compound and calcium stearate will depend on the specific performance requirements of the application. When high thermal stability is the primary concern, this compound may offer an advantage. For applications requiring a well-documented, albeit moderately effective, lubricant with water-repellent properties, calcium stearate is a reliable choice. Further head-to-head comparative studies are warranted to fully elucidate the performance trade-offs between these two important calcium-based additives.
References
Structural Validation of Calcium Rosinate using FTIR Spectroscopy
A comprehensive guide to the structural validation of calcium rosinate, this document details the application of Fourier Transform Infrared (FTIR) spectroscopy, compares it with alternative analytical methods, and provides the necessary experimental protocols for researchers, scientists, and drug development professionals.
The structural validation of this compound primarily involves confirming the formation of a carboxylate salt from the carboxylic acid groups present in rosin. Rosin is a complex mixture of resin acids, with abietic acid being a primary component. The reaction involves the deprotonation of the carboxylic acid group (-COOH) and its subsequent ionic bonding with a calcium ion (Ca²⁺).
FTIR spectroscopy is a powerful, rapid, and non-destructive technique to monitor this transformation. The key spectral changes involve the disappearance of the characteristic vibrational bands of the carboxylic acid and the appearance of new bands corresponding to the carboxylate anion.
Specifically, the validation is based on the following spectral evidence:
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Disappearance of the C=O Stretch of the Carboxylic Acid: The strong absorption band around 1700-1680 cm⁻¹ in the spectrum of rosin, which is characteristic of the carbonyl (C=O) stretching vibration of the dimeric carboxylic acid, will disappear upon the formation of this compound.
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Appearance of Carboxylate Anion Stretches: Two new characteristic absorption bands will appear:
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Asymmetric Stretching Vibration (ν_as(COO⁻)): A strong band typically appearing in the region of 1610-1550 cm⁻¹.
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Symmetric Stretching Vibration (ν_s(COO⁻)): A weaker band usually found in the 1440-1360 cm⁻¹ region.
-
-
Disappearance of the O-H Stretch: The broad O-H stretching band of the carboxylic acid, typically observed in the 3300-2500 cm⁻¹ region, will also disappear.
The presence of these new carboxylate bands and the absence of the original carboxylic acid bands provide strong evidence for the successful synthesis and structure of this compound.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of solid and liquid samples with minimal preparation.[1]
Objective: To obtain the FTIR spectrum of a solid this compound sample to validate its structure.
Materials and Equipment:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory
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This compound sample (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
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Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
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Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol).
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Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
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Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.
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Use the ATR's pressure clamp to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[2][3]
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Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Processing:
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The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
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Perform baseline correction and other necessary spectral manipulations if required.
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Identify and label the key absorption bands, particularly the asymmetric and symmetric carboxylate stretches.
-
-
Cleaning:
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Release the pressure clamp and carefully remove the sample from the ATR crystal.
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Clean the crystal surface thoroughly with a solvent and lint-free wipes to prepare for the next measurement.
-
Data Presentation: Characteristic FTIR Peaks
The following table summarizes the expected key FTIR absorption bands for rosin (abietic acid) and this compound, which are critical for structural validation.
| Functional Group | Vibration Mode | Rosin (Abietic Acid) Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Interpretation |
| Carboxylic Acid | O-H Stretch | ~3300-2500 (broad) | Absent | Disappearance indicates the deprotonation of the carboxylic acid. |
| Carboxylic Acid | C=O Stretch | ~1700-1680 | Absent | Disappearance of the carbonyl stretch is a primary indicator of salt formation. |
| Carboxylate Anion | Asymmetric Stretch (ν_as(COO⁻)) | Absent | ~1610-1550 | The appearance of this strong band is a key confirmation of the formation of the carboxylate salt.[4][5][6] |
| Carboxylate Anion | Symmetric Stretch (ν_s(COO⁻)) | Absent | ~1440-1360 | The appearance of this band, along with the asymmetric stretch, confirms the presence of the carboxylate group. |
| Alkyl Groups | C-H Stretches | ~2950-2850 | ~2950-2850 | These peaks are expected to be present in both spectra and can serve as internal reference points. |
Comparison with Alternative Analytical Techniques
While FTIR spectroscopy is a highly effective tool for the validation of this compound structure, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Confirms the presence of functional groups (carboxylate vs. carboxylic acid). | Rapid, non-destructive, requires minimal sample preparation, and is cost-effective. | Provides information on functional groups but not detailed atomic connectivity or crystalline structure. Peak overlap can occur in mixtures. |
| X-ray Diffraction (XRD) | Determines the crystalline structure, phase purity, and degree of crystallinity of the sample. | Provides definitive information on the solid-state structure and can distinguish between crystalline and amorphous forms.[5] | The sample must be crystalline to produce a distinct diffraction pattern. Amorphous materials will not give sharp peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the atomic-level structure, including the local chemical environment of carbon and hydrogen atoms. | Can provide unambiguous structural elucidation and information on molecular dynamics. | Typically requires dissolution of the sample in a suitable deuterated solvent, which may not be feasible for insoluble rosinates. Solid-state NMR is an option but is less common. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Can be used to analyze the organic acid composition after derivatization of the metal carboxylates.[7] | High sensitivity and selectivity for identifying and quantifying the individual resin acids. | It is a destructive technique and requires sample derivatization, which adds complexity to the analytical workflow.[7] |
Visualizations
Chemical Transformation Pathway
Caption: Reaction pathway for the formation of this compound.
Experimental Workflow
Caption: Workflow for this compound validation using ATR-FTIR.
References
A Comparative Guide to Double Decomposition and Fusion Synthesis Methods
For researchers and professionals in drug development and materials science, the choice of synthesis method is critical in determining the physicochemical properties and, consequently, the performance of the final product. This guide provides an objective comparison of two common synthesis methodologies: double decomposition and fusion synthesis, supported by experimental data and detailed protocols.
Overview of Synthesis Methods
Double Decomposition , also known as precipitation or metathesis, is a versatile method for synthesizing insoluble salts and metal oxides. This bottom-up approach involves the reaction of two soluble precursors in a solution to form an insoluble product that precipitates out. The process is typically carried out at relatively low temperatures and allows for control over particle size and morphology by adjusting parameters such as reactant concentration, pH, and temperature.
Fusion Synthesis encompasses a range of high-temperature techniques where precursors are melted to form a homogenous liquid, which then solidifies into the desired material. This category includes methods like the Verneuil (flame fusion) process for creating single crystals and the Adams fusion method for producing metal oxides. Fusion methods are often employed for materials with high melting points and can yield highly crystalline products.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key characteristics of the double decomposition and fusion synthesis methods, with specific experimental data for the synthesis of Zinc Oxide (ZnO) nanoparticles via co-precipitation (a double decomposition technique) and Titanium Dioxide (TiO2) nanoparticles via flame spray pyrolysis (a fusion-based method).
| Parameter | Double Decomposition (Co-precipitation of ZnO) | Fusion Synthesis (Flame Spray Pyrolysis of TiO2) |
| General Principle | Reaction of soluble precursors in a solution leading to the formation of an insoluble precipitate. | Melting and subsequent solidification of precursor materials at high temperatures. |
| Reaction Temperature | Typically low to moderate (Room temperature to ~100°C). For ZnO, the reaction can be at room temperature with subsequent calcination at ~550°C.[1] | High (e.g., Flame temperatures can exceed 2000°C).[2] |
| Reaction Time | Can range from minutes to several hours, plus calcination time. | Very short reaction times, often in the order of seconds or milliseconds in the hot zone.[3] |
| Product Crystallinity | Can be amorphous or crystalline, often requiring a post-synthesis annealing step to improve crystallinity.[4] | Typically results in highly crystalline products due to the high temperatures involved. |
| Product Morphology | Can be controlled to produce various nanostructures (e.g., spherical, rod-like). For ZnO, spherical nanoparticles are commonly obtained. | Often produces spherical nanoparticles or single crystals, depending on the specific technique. |
| Typical Product Form | Nanoparticles, fine powders. | Nanoparticles, single crystals (boules). |
| Scalability | Generally considered scalable and cost-effective for large-scale production. | Can be suitable for large-scale production, particularly flame spray pyrolysis.[3] |
| Purity | Purity can be affected by residual reactants and byproducts, requiring thorough washing.[4] | High purity can be achieved, especially in methods like the Verneuil process where no crucible is used.[5] |
| Example Material | Zinc Oxide (ZnO) Nanoparticles | Titanium Dioxide (TiO2) Nanoparticles |
| Average Crystallite Size | ~27.8 nm (from Zinc Acetate precursor, calcined at 550°C)[1] | Primary particle size can be in the range of 5-500 nm.[6] |
| Band Gap | ~3.30 eV[7] | Narrowed bandgap compared to bulk material due to surface defects.[3] |
Experimental Protocols
Double Decomposition: Co-precipitation Synthesis of ZnO Nanoparticles
This protocol is adapted from the synthesis of ZnO nanoparticles using zinc acetate and sodium hydroxide.[1]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
Procedure:
-
Prepare a 1 M solution of Zinc Acetate Dihydrate in 100 ml of distilled water and stir for 30 minutes.
-
Prepare a 0.5 M solution of Sodium Hydroxide in 100 ml of distilled water.
-
Add the NaOH solution dropwise to the stirring zinc acetate solution.
-
Continue stirring the mixture for 2 hours.
-
Filter the resulting precipitate and anneal it at 80°C.
-
Calcine the dried sample at 550°C to obtain ZnO nanoparticles.
Fusion Synthesis: Flame Spray Pyrolysis of TiO₂ Nanoparticles
This protocol is a general representation of flame spray pyrolysis for TiO₂ synthesis.[3]
Materials:
-
Tetrabutyl titanate (TBT)
-
Absolute Ethanol
-
Oxygen (diffusion gas)
-
Hydrogen/Oxygen (flame gases)
Procedure:
-
Dissolve a specific amount of tetrabutyl titanate in absolute ethanol.
-
Stir the solution for 10 minutes, followed by 10 minutes of sonication to create a homogenous precursor solution.
-
Feed the precursor solution through a capillary at a controlled rate (e.g., 5 mL/min).
-
Atomize the liquid feed using a high-pressure dispersion gas (oxygen) at the capillary nozzle.
-
Ignite the aerosolized precursor with a premixed hydrogen-oxygen flame.
-
The precursor decomposes in the high-temperature flame, and the metallic components nucleate and condense to form TiO₂ nanoparticles.
-
Collect the synthesized powder on a filter using a vacuum.
Visualization of Synthesis Workflows
The following diagrams illustrate the generalized workflows for the double decomposition and fusion synthesis methods.
Caption: Generalized workflow for the double decomposition method.
Caption: Generalized workflow for the fusion synthesis method.
Signaling Pathways and Logical Relationships
The core of these synthesis methods lies in the chemical and physical transformations rather than biological signaling pathways. The diagrams above illustrate the logical progression of each synthesis route.
Conclusion
Both double decomposition and fusion synthesis are powerful methods for producing a wide range of materials.
-
Double decomposition is often favored for its simplicity, low cost, and scalability, particularly for producing nanoparticles at moderate temperatures. However, controlling purity and crystallinity can require careful optimization of post-synthesis processing steps.
-
Fusion synthesis excels in producing highly crystalline materials and can be a very rapid process. The high energy input is a key consideration, but for materials requiring high purity and specific crystalline forms, it is an invaluable technique.
The choice between these methods will ultimately depend on the desired material properties, the required scale of production, and the economic constraints of the specific application.
References
A Comparative Guide to the Analysis of Heavy Metal Impurities in Commercial Calcium Rosinate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical excipients like calcium rosinate is paramount to the safety and efficacy of the final drug product. Heavy metal impurities, even at trace levels, can pose significant health risks. This guide provides a comprehensive comparison of analytical methodologies for the quantification of heavy metal impurities in commercial this compound, supported by experimental data and detailed protocols.
Introduction to Elemental Impurities and Regulatory Landscape
The regulatory landscape for controlling elemental impurities in pharmaceutical products has shifted from older, less specific methods, such as the USP <231> heavy metals test, to a more targeted and risk-based approach.[1] The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> and <233> now mandate the use of sensitive and specific analytical techniques for the quantitation of individual elemental impurities.[1][2] These guidelines classify elemental impurities based on their toxicity and the likelihood of their presence in the drug product.[1][3]
Class 1 Elements (As, Cd, Hg, Pb): These are highly toxic and require a risk assessment for all potential sources.[1][3]
This guide focuses on the analytical techniques best suited to meet these stringent regulatory requirements for a challenging organic matrix like this compound.
Comparison of Analytical Techniques
The two most prominent techniques for the analysis of heavy metal impurities are Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) based methods, namely ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).
| Feature | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Measures the absorption of light by free atoms in the gaseous state. | Measures the light emitted by excited atoms and ions in an argon plasma. | Measures the mass-to-charge ratio of ions created in an argon plasma. |
| Sensitivity | Good (ppb range) | Moderate (ppb to ppm range) | Excellent (ppt to ppb range) |
| Throughput | Low (single-element analysis) | High (multi-element analysis) | High (multi-element analysis) |
| Interferences | Chemical and spectral interferences can occur. | Fewer chemical interferences, but spectral interferences can be significant. | Prone to polyatomic interferences, but can be effectively managed with collision/reaction cells. |
| Cost | Lower initial instrument cost. | Moderate initial instrument cost. | Higher initial instrument cost. |
| Regulatory Acceptance | Accepted, but less favored for multi-element impurity screening under ICH Q3D. | Accepted and suitable for many applications. | Preferred method for comprehensive elemental impurity testing due to high sensitivity.[1] |
Table 1: Comparison of Key Features of Analytical Techniques for Heavy Metal Analysis.
Performance Data for Heavy Metal Analysis in an Organic Matrix
The following table summarizes typical performance data for the analysis of Class 1 elemental impurities in a representative organic matrix, similar to this compound, using ICP-MS. This data is compiled from various application notes and research articles.
| Element | Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |
| Arsenic (As) | ICP-MS | 0.1 | 0.3 | 95 - 105 |
| Cadmium (Cd) | ICP-MS | 0.05 | 0.15 | 98 - 108 |
| Lead (Pb) | ICP-MS | 0.2 | 0.6 | 97 - 103 |
| Mercury (Hg) | ICP-MS | 0.08 | 0.25 | 92 - 102 |
| Arsenic (As) | GFAAS | 1 | 3 | 90 - 110 |
| Cadmium (Cd) | GFAAS | 0.5 | 1.5 | 92 - 108 |
| Lead (Pb) | GFAAS | 2 | 6 | 93 - 105 |
| Mercury (Hg) | CV-AAS | 0.1 | 0.3 | 90 - 105 |
Table 2: Representative Performance Data for Heavy Metal Analysis. (GFAAS: Graphite Furnace Atomic Absorption Spectroscopy, CV-AAS: Cold Vapor Atomic Absorption Spectroscopy)
Experimental Protocols
Accurate and reproducible results are highly dependent on meticulous experimental protocols, from sample preparation to instrumental analysis.
Sample Preparation: Microwave-Assisted Acid Digestion
Due to the organic nature of this compound, a complete digestion of the sample matrix is crucial to liberate the heavy metals for analysis. Microwave-assisted acid digestion is a highly effective and commonly used method.
Apparatus:
-
Microwave digestion system with high-pressure vessels.
-
Trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl).
-
High-purity deionized water.
Procedure:
-
Accurately weigh approximately 0.25 g of the commercial this compound sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of trace metal grade concentrated nitric acid and 1 mL of hydrochloric acid to the vessel.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood and dilute the digested sample to a final volume of 50 mL with high-purity deionized water.
-
A blank solution containing only the acids and water should be prepared in the same manner.
Instrumental Analysis: ICP-MS
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (e.g., Agilent 7800, PerkinElmer NexION 2000).
-
Autosampler.
-
Collision/reaction cell technology (e.g., Helium mode) to minimize polyatomic interferences.
Typical ICP-MS Operating Parameters:
| Parameter | Value |
|---|---|
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Carrier Gas Flow | 0.9 L/min |
| Collision/Reaction Cell Gas | Helium (He) |
| Cell Gas Flow | 5 mL/min |
| Monitored Isotopes | ⁷⁵As, ¹¹¹Cd, ²⁰⁸Pb, ²⁰²Hg |
Calibration: Prepare multi-element calibration standards in a matrix matching the diluted sample digest (typically 2% HNO₃ / 0.5% HCl). The concentration range of the standards should bracket the expected concentration of the elements in the sample.
Instrumental Analysis: Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
Instrumentation:
-
Atomic Absorption Spectrometer with a graphite furnace atomizer and autosampler.
-
Hollow cathode lamps for each element of interest.
-
Zeeman or deuterium background correction.
Typical GFAAS Parameters (for Lead):
| Parameter | Value |
|---|---|
| Wavelength | 283.3 nm |
| Lamp Current | 10 mA |
| Slit Width | 0.7 nm |
| Drying Temperature | 120°C |
| Pyrolysis Temperature | 600°C |
| Atomization Temperature | 1800°C |
Calibration: Prepare a series of single-element standards in a matrix matching the sample digest.
Alternatives to this compound
While this compound is a widely used tackifier in pharmaceutical formulations, concerns about potential impurities may lead researchers to consider alternatives. The analytical methods described above are equally applicable to these alternatives, which often possess similar organic chemical structures.
-
Hydrogenated Rosin Esters: These offer improved stability against oxidation.
-
Hydrocarbon Resins: Synthetic polymers that can be produced with high purity.
-
Terpene Resins: Derived from natural terpenes, offering a bio-based alternative.
A comprehensive risk assessment should be performed on any alternative material to evaluate its potential to introduce elemental impurities into the final drug product.
Visualizing the Workflow: ICH Q3D Risk Assessment
The ICH Q3D guideline outlines a risk-based approach to control elemental impurities.[2] This workflow can be visualized to guide the decision-making process for a given excipient like this compound.
Caption: ICH Q3D Risk Assessment Workflow for an Excipient.
Conclusion
The analysis of heavy metal impurities in commercial this compound requires sensitive and specific analytical techniques to comply with modern regulatory standards. ICP-MS stands out as the preferred method due to its high sensitivity, multi-element capability, and broad acceptance. However, AAS can still be a viable and cost-effective option for the analysis of a limited number of elements. The choice of methodology should be based on a comprehensive risk assessment, considering the specific elements of concern and the required detection limits. Proper sample preparation, particularly complete matrix digestion, is critical for obtaining accurate and reliable results for complex organic materials like this compound. By implementing robust analytical methods and a thorough risk-based approach, pharmaceutical manufacturers can ensure the quality and safety of their products.
References
A Comparative Analysis of Rosinate Properties from Diverse Rosin Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties of various rosinates derived from different natural rosin sources. The selection of an appropriate rosinate is critical in numerous applications, including pharmaceuticals, coatings, and adhesives, as the source of the raw rosin significantly influences the final properties of the derivative. This document summarizes key performance indicators, supported by experimental data and detailed methodologies, to aid in the selection and application of these versatile biomaterials.
Introduction to Rosin and Rosinates
Rosin, a solid form of resin obtained from pines and other conifers, is a complex mixture of resin acids, primarily abietic acid and its isomers. The composition of rosin is highly dependent on the pine species, geographical location, and the extraction method (gum rosin, wood rosin, or tall oil rosin). Rosinates, the salts or esters of these resin acids, are produced by reacting rosin with metal hydroxides, oxides, or salts. This modification alters the properties of the natural rosin, yielding materials with a wide range of softening points, solubilities, and functionalities, making them suitable for specialized applications such as film-forming agents, tackifiers, and drug delivery matrices.
Comparative Data of Rosinate Properties
The properties of rosinates are intrinsically linked to the composition of the parent rosin and the nature of the cation. The following table summarizes key physicochemical properties of sodium, calcium, and zinc rosinates, highlighting the influence of the rosin source where data is available. It is important to note that direct comparative studies across a wide range of rosin sources are limited; therefore, some data points are representative of a specific rosin type.
| Property | Sodium Rosinate | Calcium Rosinate | Zinc Rosinate | Rosin Source Examples |
| Appearance | Yellowish, amorphous powder | Grayish-white to yellow, amorphous powder or lumps | Off-white to yellowish powder | General observation across various sources |
| Softening Point (°C) | ~130 - 150 | ~140 - 160 | ~120 - 140 | Pinus massoniana, Pinus elliottii |
| Acid Value (mg KOH/g) | < 15 | < 20 | < 25 | General technical specifications |
| Solubility in Water | Soluble | Insoluble | Insoluble | General observation |
| Solubility in Toluene | Sparingly soluble | Soluble | Soluble | General observation |
| Solubility in Ethanol | Soluble | Sparingly soluble | Sparingly soluble | General observation |
| Thermal Stability (TGA) | Moderate | High | High | Comparative studies suggest higher stability for divalent metal rosinates |
Experimental Protocols
Accurate and reproducible characterization of rosinate properties is essential for their effective application. The following are detailed methodologies for key experiments.
Preparation of Metal Rosinates
1. Sodium Rosinate (Saponification Method):
-
Materials: Gum rosin, sodium hydroxide (NaOH), ethanol, distilled water.
-
Procedure:
-
Dissolve a known quantity of gum rosin in ethanol.
-
Prepare a stoichiometric amount of NaOH solution in distilled water.
-
Slowly add the NaOH solution to the rosin solution while stirring continuously.
-
Heat the mixture at 70-80°C for 2-3 hours under reflux to ensure complete saponification.
-
The resulting sodium rosinate can be precipitated by pouring the solution into a cold, saturated sodium chloride solution.
-
Filter, wash the precipitate with cold water, and dry in an oven at 60-70°C.
-
2. This compound (Precipitation Method):
-
Materials: Sodium rosinate, calcium chloride (CaCl₂), distilled water.
-
Procedure:
-
Prepare an aqueous solution of sodium rosinate.
-
Prepare a separate aqueous solution of calcium chloride.
-
Slowly add the calcium chloride solution to the sodium rosinate solution with constant stirring.
-
A precipitate of this compound will form immediately.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Filter the precipitate, wash thoroughly with distilled water to remove any unreacted salts, and dry in an oven at 80-90°C.
-
3. Zinc Rosinate (Fusion Method):
-
Materials: Gum rosin, zinc oxide (ZnO).
-
Procedure:
-
Melt the gum rosin in a reaction vessel equipped with a stirrer and a thermometer, typically at 180-200°C.
-
Slowly add the zinc oxide powder to the molten rosin with vigorous stirring.
-
Continue heating and stirring for 2-4 hours until the reaction is complete, which can be monitored by the change in acid value.
-
Cool the molten zinc rosinate and allow it to solidify.
-
Determination of Softening Point (ASTM E28-14)
The softening point is determined using the Ring-and-Ball apparatus.[1][2][3][4][5] This method defines the softening point as the temperature at which a disk of the sample held in a horizontal ring is forced downward by a steel ball under controlled heating.[1][4]
-
Apparatus: Ring-and-Ball apparatus (ring, ball, ball-centering guide, support), heating bath (e.g., glycerin), thermometer.
-
Procedure:
-
Prepare a sample by melting the rosinate at the lowest possible temperature and pouring it into the ring, allowing it to cool and solidify.
-
Assemble the apparatus with the ring containing the sample, the ball, and the thermometer in the heating bath.
-
Heat the bath at a controlled rate of 5°C per minute.
-
The softening point is the temperature at which the softened rosinate, pushed by the ball, touches the bottom plate of the support, having traveled a distance of 25.4 mm (1 inch).[1][4]
-
Determination of Acid Value (ASTM D465-15)
The acid number represents the amount of free acid in the rosinate, expressed in milligrams of potassium hydroxide (KOH) required to neutralize one gram of the sample.[6][7][8]
-
Apparatus: Burette, flask, analytical balance.
-
Reagents: Standardized potassium hydroxide (KOH) solution (0.1 N in ethanol), phenolphthalein indicator, solvent mixture (e.g., toluene-ethanol).
-
Procedure:
-
Accurately weigh a sample of the rosinate into a flask.
-
Dissolve the sample in the solvent mixture.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized KOH solution until a persistent pink endpoint is observed.
-
Calculate the acid value using the formula: Acid Value = (V × N × 56.1) / W Where: V = volume of KOH solution used (mL) N = normality of the KOH solution W = weight of the sample (g)
-
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of metal rosinates from different rosin sources.
References
A Comparative Analysis of Calcium-Zinc Rosinates Versus Single Metal Rosinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance and properties of calcium-zinc rosinates against their single metal counterparts, namely calcium rosinate and zinc rosinate. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications, ranging from polymer stabilization to potential pharmaceutical formulations.
Executive Summary
Calcium-zinc rosinates are mixed metal salts of rosin acids that often exhibit synergistic properties, surpassing the performance of single metal rosinates in certain applications. The combination of calcium and zinc can lead to enhanced thermal stability, improved processability, and balanced performance characteristics. This guide will delve into the available data, primarily in the context of polymer stabilization, and explore the potential applications in the pharmaceutical domain.
Performance Comparison: Thermal Stabilization
The primary application where comparative data is available for mixed metal versus single metal salts is in the thermal stabilization of polymers, particularly polyvinyl chloride (PVC). While direct comparative studies on calcium-zinc rosinate versus single calcium and zinc rosinates are limited in publicly available literature, studies on analogous metal carboxylates (stearates) provide valuable insights into the synergistic effects of calcium and zinc.
A study on mixed calcium and zinc salts of dicarboxylic acids derived from rosin demonstrates their superior thermal stability compared to commercial single metal stearates.[1] This suggests a similar trend would be observed with rosinates. The synergistic effect arises from the ability of the zinc salt to replace unstable chlorine atoms in the PVC chain, while the calcium salt neutralizes the released hydrochloric acid (HCl), preventing the autocatalytic degradation of the polymer.
| Property | Calcium-Zinc Rosinate Derivative (APA-Ca/APA-Zn) | Calcium Stearate (CaSt2) | Zinc Stearate (ZnSt2) |
| Initial Color | Superior | Good | Poor ("zinc burning") |
| Long-Term Stability | Superior | Good | Poor |
| Synergistic Effect | Present | N/A | N/A |
| Thermal Stability Time (Congo Red Test) | Significantly Longer | Moderate | Short |
| Degradation Onset Temperature (TGA) | Higher | Lower | Lower |
Note: The data for the Calcium-Zinc Rosinate Derivative is based on Acrylopimaric acid (APA), a rosin derivative, as presented in the comparative study.[1] The performance of single metal rosinates is inferred from the behavior of their stearate counterparts in the same study.
Experimental Protocols
Synthesis of Calcium-Zinc Rosinate (Fusion Method)
A common method for preparing metal rosinates is the fusion method. The following is a generalized protocol:
-
Melt Rosin: Heat the rosin in a reaction vessel to its molten state (typically 150-180°C).
-
Introduce Metal Oxides: Gradually add a stoichiometric mixture of calcium hydroxide and zinc oxide to the molten rosin under constant agitation.
-
Reaction: Maintain the temperature and agitation for a specified period (e.g., 2-4 hours) to ensure a complete reaction. The reaction is often monitored by measuring the acid number of the mixture.
-
Cooling and Solidification: Once the reaction is complete, the molten product is cooled to obtain the solid calcium-zinc rosinate.
-
Grinding: The solid rosinate is then ground to the desired particle size.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the rosinates by measuring the weight loss of a sample as a function of temperature.
-
Sample Preparation: A small, known weight of the rosinate sample (typically 5-10 mg) is placed in a TGA crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different temperatures.
Thermal Stability Analysis: Congo Red Test
The Congo Red test is a standard method to evaluate the thermal stability of PVC compounds containing different stabilizers.
-
Sample Preparation: A PVC compound is prepared by mixing PVC resin with the rosinate stabilizer and other additives. This mixture is typically milled into a thin sheet.
-
Test Setup: A small strip of the PVC sheet is placed in a test tube. A piece of Congo Red indicator paper is placed at the top of the test tube, ensuring it does not touch the PVC sample.
-
Heating: The test tube is placed in a heating block or oil bath maintained at a constant high temperature (e.g., 180°C).
-
Observation: The time taken for the Congo Red paper to turn from red to blue is recorded. This color change indicates the release of HCl gas, signifying the onset of PVC degradation. A longer time indicates better thermal stability.
Applications in Drug Development
Rosin and its derivatives have been explored for various pharmaceutical applications due to their biocompatibility, biodegradability, and film-forming properties.[2] While specific studies on calcium-zinc rosinates in drug delivery are not widely available, the properties of single metal rosinates and the known biological roles of calcium and zinc suggest potential applications.
-
Controlled Release Formulations: The hydrophobic nature of rosinates can be utilized to create matrix tablets or coatings for sustained drug release. The specific metal ion could influence the release kinetics.
-
Topical Formulations: The antibacterial properties of zinc could be beneficial in dermatological preparations for wound healing or acne treatment.[1]
-
Excipients: Metal rosinates can act as binders, tackifiers, or stabilizing agents in various dosage forms.
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for synthesis and performance testing.
Synergistic Stabilization Mechanism in PVC
Caption: Synergistic mechanism of Ca/Zn stabilizers in PVC.
Conclusion and Future Outlook
The available evidence strongly suggests that calcium-zinc rosinates offer a performance advantage over single metal rosinates, particularly in applications requiring high thermal stability. The synergistic action of the two metals provides a more robust and balanced stabilization package.
For drug development professionals, while direct data is sparse, the inherent properties of rosin and the biological significance of calcium and zinc present intriguing possibilities for the development of novel drug delivery systems. Further research is warranted to quantitatively compare the performance of calcium-zinc rosinates with single metal rosinates in controlled release and other pharmaceutical applications. Such studies would need to include detailed characterization of drug-excipient interactions, release kinetics, and biocompatibility.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The comparison is based on the limited available scientific literature and may not be exhaustive. Researchers should conduct their own experiments to validate the performance of these materials for their specific applications.
References
Evaluating Calcium Rosinate: A Comparative Guide to Waterproofing Efficacy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate waterproofing agent is critical in numerous applications, from protecting building materials to ensuring the stability of coated formulations. Calcium rosinate, a metallic soap, is recognized for its hydrophobic properties.[1] This guide provides a comparative analysis of this compound's waterproofing efficacy against other common alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
Direct comparative studies detailing the waterproofing performance of this compound against other agents under identical conditions are scarce in publicly available literature. However, by examining the performance of analogous metallic soaps, such as calcium stearate, and contrasting them with other prevalent waterproofing technologies like silanes and siloxanes, we can infer the potential efficacy of this compound. Metallic soaps, including this compound, function by forming a water-repellent layer, which reduces water absorption.[1][2] Alternative agents like silanes and siloxanes operate through a chemical reaction with the substrate to create a hydrophobic barrier.[3][4]
Comparison of Waterproofing Agents
| Property | This compound (and Metallic Soaps) | Silane/Siloxane-Based Agents |
| Mechanism of Action | Forms a non-polar, hydrophobic barrier on the surface. The calcium "head" interacts with the substrate, while the rosin "tail" repels water. | Penetrates the substrate and chemically reacts with minerals (and moisture) to form a cross-linked, hydrophobic polymer network within the pores.[3] |
| Water Repellency | Good. A contact angle of 90.2° has been reported for this compound, indicating a hydrophobic surface. For comparison, mortars with calcium stearate have shown lower contact angles than those treated with siloxanes.[5] | Excellent. Generally exhibit higher contact angles compared to metallic soaps.[5] |
| Water Absorption | Reduces capillary water absorption. Studies on calcium stearate in concrete show a significant reduction in water uptake.[6] | Highly effective at reducing water absorption.[5] |
| Vapor Permeability | Generally considered to allow for vapor transmission, though specific data for this compound is not readily available. | Typically breathable, allowing moisture vapor to escape from the substrate.[3] |
| Penetration Depth | Primarily a surface treatment. | Silanes, with their smaller molecules, penetrate deeper than siloxanes, making them suitable for dense substrates. |
| Substrate Compatibility | Broad compatibility with various materials. | Silanes require an alkaline substrate (like concrete) to react effectively. Siloxanes are less dependent on substrate pH and can be used on a wider range of materials, including natural stone and brick. |
Quantitative Data Summary
The following table summarizes available quantitative data on the waterproofing performance of different agents. It is important to note the lack of extensive data for this compound.
| Waterproofing Agent | Test Method | Substrate | Performance Metric | Result |
| This compound | Contact Angle Measurement | Disc | Contact Angle | 90.2° |
| Calcium Stearate | Capillary Water Absorption | Mortar | Reduction in water absorption | ~60% reduction with 1% addition |
| Silane/Siloxane | Capillary Water Absorption | Mortar | Water Absorption Coefficient | Significantly lower than untreated and calcium stearate-treated mortars[5] |
| Parylene C (Polymer) | Water Vapor Transmission Rate (WVTR) | Film | WVTR | 15.2 µm g m⁻² day⁻¹ |
| Acrylic Resins | Water Vapor Transmission Rate (WVTR) | Film | WVTR | 17 to 315 g m⁻² day⁻¹ (varies with type and temperature) |
Experimental Protocols
Water Absorption Test (Capillary Absorption)
This test evaluates the rate at which a material absorbs water through capillary action.
Methodology:
-
Sample Preparation: The substrate material (e.g., concrete, mortar, stone) is cut into specimens of a defined size (e.g., 50x50x50 mm). The samples are then dried in an oven at a specified temperature (e.g., 60°C) until a constant mass is achieved.
-
Treatment: The waterproofing agent is applied to the designated surface(s) of the specimens according to the manufacturer's instructions. The treated samples are then cured for a specified period under controlled environmental conditions.
-
Testing: The treated surface of the specimen is placed in a shallow pan of water, with the water level maintained at a constant height (e.g., 2-3 mm) above the base of the sample.
-
Measurement: The mass of the specimen is measured at regular intervals (e.g., 10, 20, 30, 60, 120 minutes, and then daily) to determine the amount of water absorbed over time.
-
Calculation: The water absorption is calculated as the increase in mass per unit area of the surface in contact with water.
Contact Angle Measurement
This method quantifies the hydrophobicity of a surface by measuring the angle at which a liquid droplet interfaces with the solid surface.[7]
Methodology:
-
Surface Preparation: A flat, smooth sample of the substrate is prepared and treated with the waterproofing agent. The coated surface is then allowed to cure under controlled conditions.
-
Instrumentation: A goniometer or a contact angle measuring system equipped with a camera and a light source is used.[8]
-
Droplet Deposition: A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the treated surface using a precision syringe.[9]
-
Image Capture and Analysis: An image of the droplet on the surface is captured. Software is then used to analyze the image and measure the angle formed between the tangent to the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface.[9][10] Multiple measurements are taken at different locations on the surface to ensure accuracy.
Water Vapor Transmission Rate (WVTR) Measurement
This test determines the rate at which water vapor passes through a material.[11]
Methodology (Cup Method - ASTM E96/D1653):
-
Sample Preparation: A free film of the waterproofing coating is prepared or applied to a porous substrate.
-
Test Assembly: The sample is sealed over the opening of a test cup containing either a desiccant (dry cup method) or distilled water (wet cup method). This creates a humidity gradient across the sample.
-
Environmental Control: The test assembly is placed in a controlled environment with a constant temperature and humidity.
-
Measurement: The cup is weighed at regular intervals to determine the rate of mass change due to water vapor passing through the sample.[12]
-
Calculation: The WVTR is calculated as the mass of water vapor transmitted per unit area per unit time (e.g., g/m²/24h).
Signaling Pathways and Mechanisms of Action
The waterproofing mechanisms of metallic soaps and silane/siloxane agents are fundamentally different.
This compound (Metallic Soap) Waterproofing Mechanism
This compound is a salt of a carboxylic acid (rosin). The molecule has a polar (hydrophilic) calcium "head" and a non-polar (hydrophobic) organic "tail". When applied to a substrate, the polar head interacts with the surface, while the non-polar tails orient themselves away from the surface, creating a water-repellent layer.
References
- 1. Metal soaps – versatile use in a wide range of industries - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. platinumindustriesltd.com [platinumindustriesltd.com]
- 3. chemicalproductsokc.com [chemicalproductsokc.com]
- 4. Blog [euclidchemical.com]
- 5. iris.unive.it [iris.unive.it]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. 2.4. Measurement of Contact Angle [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. blog.chasecorp.com [blog.chasecorp.com]
- 12. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
Safety Operating Guide
Proper Disposal of Calcium Rosinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of calcium rosinate, a substance used in various industrial applications including coatings, inks, and waterproofing. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation of dust.[1] This includes:
-
Chemical-impermeable gloves
-
Safety goggles or a face shield
-
A lab coat or other suitable protective clothing
-
In cases of dust formation, a respirator may be necessary.[2]
Ensure adequate ventilation in the handling area and remove all sources of ignition, as this compound is a flammable solid.[1][2] Use non-sparking tools and explosion-proof equipment when handling the material.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, state, and federal environmental regulations.[3][4][5] It is often necessary to treat this compound as a hazardous waste.[2] Therefore, consulting with your institution's environmental health and safety (EHS) department, as well as your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA), is a critical first step for specific recommendations.[2]
1. Waste Collection and Storage:
-
Collect waste this compound in a suitable, closed, and clearly labeled container to await disposal.[1]
-
Store the sealed containers in a cool, well-ventilated area away from combustible materials and oxidizing agents.[2]
2. Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate all non-essential personnel from the immediate spill area.[2]
-
Remove all sources of ignition.[2]
-
For a small dry spill, use a clean shovel to place the material into a clean, dry, and covered container.[6]
-
For larger spills, it may be necessary to wet the material down with water to prevent dust formation and dike the area for later disposal.[6] However, for cleanup of powdered material, it is advised NOT to use water or wet methods. [2] In such cases, collect the powdered material in the most convenient and safe manner and place it in sealed containers.[2]
-
After the spill has been cleaned up, ventilate and wash the area.[2]
3. Approved Disposal Methods:
Several methods are recognized for the final disposal of this compound:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another viable option.[1]
-
Hazardous Waste Landfill: In some cases, and in accordance with regulations, disposal in a designated hazardous waste landfill may be permissible.
Important Note: Do not discharge this compound or its containers into sewer systems, water, foodstuffs, or feed.[1]
4. Container Disposal:
-
Empty containers should be triple-rinsed (or the equivalent).[1]
-
After rinsing, the containers may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Quantitative Data Summary
While specific quantitative disposal limits are highly dependent on local and national regulations, the following table summarizes key transportation and classification data for this compound.
| Parameter | Value | Source |
| UN Number | 1313 / 1314 (fused) | [2][4][5][7] |
| Transport Hazard Class | 4.1 (Flammable Solid) | [5] |
| Packing Group | III | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. aldebaransistemas.com [aldebaransistemas.com]
- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. CALCIUM RESINATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Calcium resinate - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Calcium rosinate
Essential Safety and Handling Guide for Calcium Rosinate
This guide provides immediate safety, operational, and disposal protocols for handling this compound (CAS No. 9007-13-0) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
This compound is a yellowish-white to brown powder or lump that is a flammable solid and may self-heat in large quantities, potentially leading to ignition.[1][2][3] It can cause irritation to the skin, eyes, and respiratory tract.[1][2][4]
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for this compound. Adherence to these limits is crucial for personnel safety.
| Jurisdiction/Organization | Exposure Limit Type | Value |
| OSHA | TWA (Respirable Dust) | 5 mg/m³ |
| OSHA | TWA (Total Dust) | 15 mg/m³ |
| Various (USA, Canada, Europe) | TWA | 0.15–10 mg/m³ |
| Various (USA, Canada, Europe) | STEL | 10–20 mg/m³ |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.[1][3][5] Note that some sources indicate that no specific occupational exposure limits have been established, emphasizing that safe work practices should always be followed.[2]
Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate PPE are critical to prevent exposure and ensure safety.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area.[6] A general dilution ventilation system is recommended.[1] For procedures that may generate dust, use a chemical fume hood or other local exhaust ventilation.
-
Automation: Where possible, use automated processes for transferring the substance from storage to process containers to minimize dust generation.[2]
-
Ignition Sources: Prohibit smoking and open flames where this compound is handled, used, or stored.[2] Use non-sparking tools and explosion-proof equipment.[6]
Personal Protective Equipment (PPE) Protocol
| PPE Category | Item | Specifications and Protocol |
| Respiratory Protection | OSHA-approved dust mask | Required when handling the powder, especially when dust may be generated.[1][3] |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. The specific material should be chosen based on the operation's requirements, and recommendations can be obtained from safety equipment suppliers.[1][2][6] |
| Eye Protection | Safety goggles | Wear splash-proof and dust-proof safety goggles.[1][3] |
| Skin and Body Protection | Impervious clothing | Wear impervious clothing to prevent prolonged skin contact.[1] All protective clothing should be clean, available daily, and put on before work.[2] |
Hygiene Practices
-
Do not eat or smoke in the work area.[1]
-
Wash hands thoroughly after handling.
-
An eye fountain and emergency shower should be readily available in the immediate work area.[1][2]
-
At the end of a work shift, wash any body areas that may have come into contact with this compound.[2]
-
Contaminated work clothes should not be taken home and should be laundered by personnel trained on the hazards of the substance.[2]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
